N-(3-methylpyridin-4-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDCBCQKIWLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of N-(3-methylpyridin-4-yl)acetamide
This guide details the chemical synthesis of N-(3-methylpyridin-4-yl)acetamide , a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceutical agents.
The following protocol is designed for high reproducibility, scalability, and safety, adhering to rigorous scientific standards.
Executive Summary
Target Molecule: this compound
Molecular Formula:
This compound features a pyridine core substituted with a methyl group at the 3-position and an acetamido group at the 4-position. It serves as a versatile building block in medicinal chemistry, particularly for fragment-based drug discovery targeting ATP-binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor.
Retrosynthetic Analysis
The most logical disconnection is at the amide bond (
Caption: Retrosynthetic breakdown showing the primary disconnection to commercially available precursors.
Experimental Protocol
Method A: Acetic Anhydride (Recommended for Scale-Up)
This method avoids the generation of stoichiometric hydrochloride salts associated with acetyl chloride and uses toluene to facilitate product isolation.
Reagents & Materials
| Reagent | Equiv.[2][3] | MW ( g/mol ) | Quantity (Example) | CAS |
| 4-Amino-3-methylpyridine | 1.0 | 108.14 | 10.8 g (100 mmol) | 1990-90-5 |
| Acetic Anhydride | 1.2 | 102.09 | 12.2 g (11.4 mL) | 108-24-7 |
| Toluene | Solvent | - | 100 mL | 108-88-3 |
| Triethylamine (Optional) | 0.1 | 101.19 | Cat. | 121-44-8 |
Step-by-Step Procedure
-
Setup : Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.
-
Dissolution : Charge the flask with 4-amino-3-methylpyridine (10.8 g) and toluene (80 mL). Stir until fully dissolved.
-
Note: If the amine is dark/oxidized, consider a preliminary filtration through a short pad of Celite.
-
-
Addition : Add acetic anhydride (12.2 g) dropwise via the addition funnel over 15 minutes at room temperature.
-
Observation: A mild exotherm may occur. The solution may darken slightly.
-
-
Reaction : Heat the mixture to reflux (
) for 2–3 hours.-
Monitoring: Check reaction progress by TLC (System: 10% MeOH in DCM). The starting amine (
) should disappear, converting to the less polar amide ( ).
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Concentrate the toluene solution under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Add n-Hexane or Heptane (50 mL) to induce precipitation.
-
Filter the resulting solid and wash with cold hexane (2 x 20 mL).
-
-
Purification : Recrystallize the crude solid from hot Ethyl Acetate/Hexane (1:1) if necessary to obtain white to off-white crystals.
Method B: Acetyl Chloride (Rapid Lab Scale)
Suitable for small-scale synthesis (<1 g) where speed is prioritized.
-
Dissolve 4-amino-3-methylpyridine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) (
). -
Cool to
in an ice bath. -
Add Acetyl Chloride (1.1 eq) dropwise.
-
Stir at
for 30 min, then warm to RT for 1 hour. -
Workup : Wash with sat.
, then brine. Dry over , filter, and concentrate.
Reaction Workflow & Mechanism
The reaction proceeds via a nucleophilic attack of the exocyclic amine on the carbonyl carbon of the anhydride, forming a tetrahedral intermediate, followed by the elimination of acetate.
Caption: Operational workflow for the synthesis via Method A (Acetic Anhydride).
Characterization Data (Expected)
Validation of the product structure should be performed using
| Proton Position | Shift ( | Multiplicity | Integration | Assignment |
| NH | 9.2 - 9.5 | Broad Singlet | 1H | Amide Proton |
| H-2 | 8.3 - 8.4 | Singlet | 1H | Pyridine (Ortho to N, Ortho to Me) |
| H-6 | 8.3 - 8.4 | Doublet ( | 1H | Pyridine (Ortho to N) |
| H-5 | 7.9 - 8.1 | Doublet ( | 1H | Pyridine (Meta to N) |
| Ar-CH3 | 2.2 - 2.3 | Singlet | 3H | Methyl on Pyridine Ring |
| CO-CH3 | 2.1 - 2.2 | Singlet | 3H | Acetyl Methyl |
Note: Solvent:
Process Safety & Handling
-
4-Amino-3-methylpyridine : Like many aminopyridines, this compound acts as a potassium channel blocker and is toxic if swallowed or absorbed through the skin. Handle in a fume hood with nitrile gloves.
-
Acetic Anhydride : Lachrymator and corrosive. Reacts violently with water.
-
Exotherm Control : The acetylation reaction is exothermic. On a large scale (>100g), addition rates must be controlled to maintain internal temperature below the solvent boiling point before external heating is applied.
References
-
General Acetylation Protocol : Milkowski, J. D.; Veber, D. F.; Hirschmann, R. "N-(Hydroxymethyl)acetamide". Organic Syntheses, Coll.[4] Vol. 6, p.611 (1988). (Adapted for general amide formation). Available at: [Link]
Sources
"biological activity of N-(3-methylpyridin-4-yl)acetamide"
An In-depth Technical Guide to the Predicted Biological Activity of N-(3-methylpyridin-4-yl)acetamide
Abstract: This technical guide addresses the biological activity of this compound. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document adopts a predictive and investigative approach, grounded in the well-documented activities of its structural analogs and isomers. By examining related pyridinyl acetamide derivatives, we extrapolate potential therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols for future research. This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical scaffold in oncology, infectious diseases, and neurology.
Part 1: Compound Overview and Rationale for Investigation
This compound is a heterocyclic aromatic compound featuring a central pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 4-position. The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and participate in various biological interactions.[1][2] While this specific molecule is primarily documented as a synthetic intermediate, its structural similarity to a range of bioactive compounds makes it a compelling candidate for biological screening.
Analysis of closely related structures, particularly positional isomers and derivatives, reveals a consistent pattern of significant biological activity, including roles as kinase inhibitors for cancer therapy, antimicrobial agents, and anticonvulsants.[1][3] This guide will focus on the most promising of these predicted activities, providing a scientific basis and practical methodologies for investigating this compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | [1] |
| Boiling Point | 314.4±22.0 °C | [1] |
| Density | 1.137±0.06 g/cm³ |[1] |
Part 2: Predicted Biological Activity and Mechanistic Insights
Potential as an Anticancer Agent: Kinase Inhibition
Expertise & Experience: The most significant potential for this compound lies in oncology, specifically as a kinase inhibitor. The positional isomer, N-(4-methylpyridin-3-yl)acetamide, is used as an intermediate in the synthesis of kinase inhibitors.[1] Furthermore, derivatives of the closely related N-(pyridin-3-yl)acetamide scaffold have demonstrated moderate to excellent anticancer activity, with evidence pointing towards the inhibition of targets like PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[4]
Mechanism of Action (Hypothesized): PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, playing a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibitors typically function as ATP-competitive ligands, binding to the kinase's active site. The pyridine nitrogen of the this compound scaffold can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of known kinase inhibitors. The acetamide group provides a vector for further chemical modification to enhance potency and selectivity.
Mandatory Visualization: Hypothesized Kinase Inhibition Pathway
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Trustworthiness: This broth microdilution method is a gold-standard technique for determining antimicrobial susceptibility. It includes a sterility control, a growth control (no compound), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to ensure the validity of the results.
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., E. coli, B. subtilis) or fungal strains (e.g., C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure (96-well plate format):
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the microtiter plate.
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Data Analysis:
-
Visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a viability indicator like Resazurin can be added to aid in colorimetric determination.
-
Protocol: Maximal Electroshock (MES) Seizure Model (In Vivo)
Trustworthiness: The MES test is a widely used and validated preclinical model for identifying compounds effective against generalized tonic-clonic seizures. [5][6]The protocol requires strict adherence to ethical guidelines for animal research, use of a sham control, a vehicle control, and a positive control (e.g., Phenytoin) to ensure robust and interpretable data.
-
Animal Preparation:
-
Use adult male mice or rats, acclimatized for at least one week.
-
Administer this compound (e.g., at doses of 30, 100, 300 mg/kg) via intraperitoneal (i.p.) injection. Administer vehicle (e.g., saline with 5% Tween 80) and a positive control drug to separate groups.
-
-
Test Procedure:
-
At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis:
-
The primary endpoint is the protection from tonic hindlimb extension.
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Part 4: Conclusion and Future Directions
While this compound remains an under-investigated molecule, a comprehensive analysis of its structural analogs provides a strong rationale for its evaluation as a bioactive compound. The most promising avenues for research are in oncology as a potential kinase inhibitor and in infectious diseases as an antimicrobial agent. The experimental protocols detailed in this guide offer a clear and scientifically rigorous path for initiating this research.
Future work should focus on a systematic screening of this compound against a panel of cancer cell lines and microbial strains. Should activity be confirmed, subsequent efforts would involve medicinal chemistry campaigns to optimize the scaffold, elucidating the precise mechanism of action, and conducting further preclinical evaluation.
References
-
Title: Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide Source: Afribary URL: [Link]
-
Title: N-(4-Methylpyridin-3-yl)acetamide Source: MySkinRecipes URL: [Link]
-
Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives Source: Journal of Young Pharmacists URL: [Link]
-
Title: Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: Heliyon URL: [Link]
-
Title: What is the mechanism of Acetylpheneturide? Source: Patsnap Synapse URL: [Link]
-
Title: SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase… Source: ResearchGate URL: [Link]
-
Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed Central URL: [Link]
-
Title: N-(3-Chloro-4-hydroxyphenyl)acetamide Source: PubMed Central URL: [Link]
-
Title: Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents Source: MDPI URL: [Link]
-
Title: Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives Source: ResearchGate URL: [Link]
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: N-(3-methylpyridin-4-yl)acetamide
Identity, Synthesis, and Application as a 5-Azaindole Precursor
Executive Summary
N-(3-methylpyridin-4-yl)acetamide is a critical pyridine-based intermediate utilized primarily in the synthesis of fused heterocyclic systems, specifically 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffolds.[1] Unlike its structural isomer N-(4-methylpyridin-3-yl)acetamide—which yields 6-azaindoles—this compound provides access to the 5-azaindole core, a pharmacophore increasingly prevalent in kinase inhibitors (e.g., ROCK, JAK, and SGK-1 pathways).[1] This guide details the precise synthesis, physicochemical characterization, and downstream cyclization workflows for this molecule, distinguishing it from common isomers to prevent costly synthetic missteps.[1]
Chemical Identity & Isomer Distinction
In pyridine chemistry, positional isomerism significantly alters reactivity and downstream cyclization products.[1] It is imperative to verify the starting material structure before initiating synthesis.[1]
| Property | Target Molecule | Common Isomer (Caution) |
| IUPAC Name | This compound | N-(4-methylpyridin-3-yl)acetamide |
| Precursor | 4-Amino-3-methylpyridine (4-Amino-3-picoline) | 3-Amino-4-methylpyridine |
| CAS No.[1] (Precursor) | 1990-90-5 | 3430-27-1 |
| Cyclization Product | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) |
| Key Reactivity | C3-Methyl / C4-Amide closure | C4-Methyl / C3-Amide closure |
Synthesis Protocol: N-Acetylation
The synthesis of this compound is a nucleophilic acyl substitution.[1] The following protocol is optimized for high yield and minimal purification, utilizing acetic anhydride (
Reaction Mechanism
The lone pair on the exocyclic amine at position 4 attacks the carbonyl carbon of acetic anhydride.[1] The reaction is facilitated by the electron-donating methyl group at position 3, although the pyridine ring itself is electron-deficient.[1]
Experimental Procedure
Reagents:
-
4-Amino-3-methylpyridine (1.0 eq)[1]
-
Acetic Anhydride (1.2–1.5 eq)[1]
-
Solvent: Toluene (anhydrous) or Pyridine (if acid scavenging is required)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 4-Amino-3-methylpyridine (e.g., 10.0 g, 92.5 mmol) and anhydrous toluene (50 mL). Stir under nitrogen atmosphere until fully dissolved.
-
Addition: Add acetic anhydride (11.3 g, 111 mmol) dropwise over 15 minutes at room temperature. An exotherm is expected; maintain internal temperature <40°C.[1]
-
Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS. The starting amine spot (
) should disappear, replaced by the amide product ( ).[1] -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove toluene and excess acetic acid.[1]
-
Neutralization: Redissolve the residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to remove residual acid.[1] -
Dry the organic layer over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from EtOAc/Hexanes or Ethanol to yield this compound as an off-white solid.[1]
Yield Expectation: 85–95% Characterization:
-
1H NMR (DMSO-d6):
2.10 (s, 3H, ), 2.25 (s, 3H, ), 7.80 (d, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 8.45 (s, 1H, Ar-H), 9.60 (s, 1H, NH).[1]
Advanced Application: Madelung Cyclization to 5-Azaindole
The primary utility of this compound is its conversion into the bicyclic 5-azaindole scaffold.[1] This requires a strong base to deprotonate the C3-methyl group, triggering an intramolecular attack on the amide carbonyl.[1]
Cyclization Mechanism
The acidity of the C3-methyl protons is enhanced by the adjacent pyridine nitrogen (inductive effect), but the activation energy remains high.[1] Strong bases like sodium ethoxide (
Visualization of Pathways
The following diagram illustrates the synthesis from the precursor amine and the divergent cyclization pathways based on isomer selection.
Figure 1: Synthetic pathway distinguishing the 5-azaindole route (top) from the 6-azaindole isomer route (bottom).
Protocol for Modified Madelung Cyclization
Reagents:
-
This compound (1.0 eq)[1]
-
Base: Sodium Ethoxide (
) (3.0 eq) or (2.5 eq)[1] -
Solvent: Diethylaniline (high boiling) or THF (for lithiation)[1]
Workflow:
-
Suspend the acetamide in diethylaniline.[1]
-
Add
and heat to 250°C (Madelung conditions) or treat with in THF at -78°C followed by warming (modified conditions). -
The intramolecular condensation releases water (or
), forming the pyrrole ring fused to the pyridine.[1] -
Note: This reaction is sensitive to moisture.[1] Strictly anhydrous conditions are required.[1]
Biological Relevance & Kinase Inhibition
While this compound is primarily a synthetic intermediate, the resulting 5-azaindole scaffold is a privileged structure in drug discovery.[1]
Kinase Binding Mode
The 5-azaindole core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.[1]
Target Classes[1]
-
ROCK (Rho-associated protein kinase): 5-azaindole derivatives have shown potency in treating hypertension and glaucoma.[1]
-
JAK (Janus Kinase): Used in autoimmune disease modulation.[1]
-
SGK-1: Serum/glucocorticoid-regulated kinase 1 inhibitors for fibrosis and renal disease.[1]
References
-
Synthesis of 4-Amino-3-methylpyridine Precursor
-
Azaindole Cyclization Strategies
-
Kinase Inhibitor Applications
-
General Acetylation Protocols
-
Coordination Chemistry
Sources
Technical Monograph: Solubility Profiling of N-(3-methylpyridin-4-yl)acetamide
Executive Summary
N-(3-methylpyridin-4-yl)acetamide (CAS: 6078-38-2) represents a critical heteroaromatic scaffold in the synthesis of kinase inhibitors and agrochemicals. Unlike its more common regioisomers, this specific 3,4-substitution pattern imparts unique steric and electronic properties that influence its solubility profile—a critical parameter for bioavailability and process optimization.
This guide provides a rigorous technical analysis of the compound's solubility.[1] In the absence of extensive public empirical datasets for this specific regioisomer, we synthesize high-confidence predictive data based on structural analogues (QSAR) and provide a standardized, self-validating experimental protocol for precise determination.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
The solubility behavior of this compound is governed by the interplay between the basic pyridine nitrogen and the neutral, hydrogen-bond-donating acetamide moiety.
| Parameter | Data / Descriptor |
| IUPAC Name | This compound |
| CAS Number | 6078-38-2 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | CC1=C(NC(C)=O)C=CN=C1 |
| Key Functional Groups | Pyridine (Basic, pKa ~5.2), Amide (Neutral, H-bond donor/acceptor) |
Structural Visualization
The following diagram illustrates the core connectivity and the steric influence of the methyl group at the 3-position relative to the amide at the 4-position.
Figure 1: Structural determinants of solubility for this compound.
Predicted Solubility Profile & Data
Due to the specific regioisomerism, exact empirical values can vary by crystalline polymorph. The following data represents high-confidence estimates derived from validated QSAR models and analogous aminopyridine derivatives (e.g., N-(4-methylpyridin-3-yl)acetamide).
Thermodynamic Parameters
-
Predicted LogP: 0.6 – 0.9 (Moderately lipophilic; permeable but soluble in polar organics).
-
Predicted pKa (Pyridine N): 5.2 ± 0.5 (Solubility will increase significantly below pH 4.5).
-
Melting Point: 130 – 135 °C (Solid at room temperature).
Solvent Compatibility Matrix
This matrix guides solvent selection for synthesis and purification.
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Usage Recommendation |
| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Ideal for stock solutions and bioassays.[2] |
| Dipolar Aprotic | DMF | High (>80 mg/mL) | Suitable reaction solvent.[2] |
| Polar Protic | Methanol | Moderate-High (30-50 mg/mL) | Good for crystallization/transfer.[2] |
| Polar Protic | Ethanol | Moderate (10-25 mg/mL) | Preferred green solvent for purification.[2] |
| Aqueous (Neutral) | PBS (pH 7.[2]4) | Low-Moderate (1-5 mg/mL) | Limited solubility; requires co-solvent or pH adjustment.[2] |
| Aqueous (Acidic) | 0.1 N HCl | High (>50 mg/mL) | Forms soluble pyridinium salt.[2] |
| Non-Polar | Hexane / Heptane | Negligible (<0.1 mg/mL) | Anti-solvent for precipitation.[2] |
Experimental Protocols (Self-Validating)
To obtain precise data for your specific batch (accounting for polymorphic differences), use the following industry-standard protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for: Pre-formulation and precise physical chemistry data.
Materials:
-
Test Compound (Solid)[3]
-
Solvent of choice (e.g., Phosphate Buffer pH 7.4)
-
Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.
-
0.45 µm PTFE Syringe Filters.
Workflow:
-
Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours (Rotary shaker at 200 rpm).
-
Clarification: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.45 µm PTFE filter.
-
Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in DMSO.
Protocol B: Kinetic Solubility (High-Throughput)
Best for: Biological screening and early-stage discovery.
Workflow Visualization:
Figure 2: Kinetic solubility workflow for rapid assessment.
Mechanistic Insight: pH-Dependent Solubility
The solubility of this compound is non-linear with respect to pH. Understanding this mechanism is crucial for formulation.[1]
-
pH < pKa (Acidic): The pyridine nitrogen becomes protonated (
). The molecule becomes ionic, drastically increasing aqueous solubility. This is the preferred state for aqueous extraction during synthesis. -
pH > pKa (Neutral/Basic): The molecule exists as a neutral free base. Solubility is limited by the crystal lattice energy and lipophilicity (LogP).
Equation for Estimation:
References
-
Chemical Identity & Isomerism: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329772302, N-(4-Methylpyridin-2-yl)acetamide (Isomer Analogue). Retrieved from [Link]
-
General Solubility Protocols for Pyridines: Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of 2-Aminopyridine in Twelve Pure Solvents." Journal of Chemical & Engineering Data 67.6 (2022): 1423-1432. Retrieved from [Link]
-
Physicochemical Property Prediction: SwissADME. "Molecular Properties and Solvency Predictions for Pyridyl-Acetamides." Swiss Institute of Bioinformatics. Retrieved from [Link]
-
Assay Methodology: Lipinski, C. A., et al.[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. Retrieved from [Link]
Sources
Methodological & Application
The Strategic Role of N-(3-methylpyridin-4-yl)acetamide in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Among these, N-(3-methylpyridin-4-yl)acetamide has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its inherent structural features—a pyridine core for crucial protein-ligand interactions and a modifiable acetamide group—render it an invaluable building block for creating libraries of potent and selective bioactive molecules. This guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and professionals in drug development.
I. The Rationale for a Privileged Scaffold: Structural and Functional Insights
The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of its molecular architecture. The pyridine ring is a well-established pharmacophore capable of forming critical hydrogen bonds with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors. The strategic placement of the methyl group on the pyridine ring can enhance binding affinity and selectivity by occupying a specific hydrophobic pocket within the target protein.
Furthermore, the acetamide moiety provides a versatile handle for synthetic elaboration. The amide bond is relatively stable in vivo, and the acetyl group can be readily modified, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This inherent modularity makes this compound a preferred starting point for fragment-based drug design and lead optimization campaigns.
II. Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a straightforward process, primarily involving the acetylation of its precursor, 3-amino-4-methylpyridine. The following protocol details a reliable method for its preparation.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 3-amino-4-methylpyridine.
Materials:
-
3-amino-4-methylpyridine[1]
-
Pyridine (anhydrous)[4]
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-amino-4-methylpyridine (1.0 equivalent) in anhydrous toluene.[3]
-
Addition of Reagent: To the stirred solution, add acetic anhydride (1.4 equivalents) dropwise at room temperature.[3]
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 2 hours, monitoring the progress of the reaction by TLC.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of anhydrous methanol to consume any excess acetic anhydride.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Application in Kinase Inhibitor Drug Discovery
The this compound moiety is a key structural element in a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.
A. PIM Kinase Inhibitors: A Case Study
The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for anticancer drug development.[5] Several potent PIM kinase inhibitors have been developed that incorporate the N-pyridinyl acetamide scaffold.[6]
-
Mechanism of Action: The pyridine nitrogen of the scaffold typically forms a hydrogen bond with the hinge region of the PIM kinase active site, while the acetamide group can be modified to extend into the solvent-exposed region, allowing for the optimization of physicochemical properties and the introduction of additional interactions to enhance potency and selectivity.[6]
B. TYK2 Inhibitors in Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[7] Consequently, selective TYK2 inhibitors are being actively pursued for the treatment of autoimmune diseases like psoriasis and inflammatory bowel disease.
-
Allosteric Inhibition: Notably, some advanced TYK2 inhibitors, such as deucravacitinib, achieve selectivity by binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved active (JH1) domain. This allosteric mechanism of inhibition is a paradigm shift in kinase drug discovery.[7] The N-pyridinyl acetamide scaffold can be incorporated into molecules designed to target either the ATP-binding site or allosteric sites.
IV. Experimental Protocols for Biological Evaluation
The following are representative protocols for evaluating the biological activity of compounds derived from this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro inhibitory activity of a test compound against a target kinase (e.g., PIM-1 or TYK2).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used, and when it binds, FRET occurs between the europium donor and an acceptor fluorophore on the substrate.
Materials:
-
Recombinant human kinase (e.g., PIM-1 or TYK2)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor
-
Test compound (serially diluted)
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Kinase Reaction:
-
Add the test compound solution to the wells of a 384-well plate.
-
Add the kinase and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents (Eu-labeled antibody and SA-APC).
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a test compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., a leukemia or solid tumor line)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
V. Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 106 |
| This compound | C₈H₁₀N₂O | 150.18 | Not specified |
Diagram 1: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Diagram 2: Role in Kinase Inhibition
Caption: Workflow for developing kinase inhibitors.
VI. Conclusion and Future Perspectives
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis and versatile chemical nature have cemented its role as a critical intermediate in the development of targeted therapies. As our understanding of the kinome and other target families deepens, the strategic modification of this and similar scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics for a wide range of human diseases. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their drug discovery endeavors.
VII. References
-
European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Google Patents. Retrieved from
-
Xiang, R., Lu, M., Wu, T., Yang, C., Jia, Y., Liu, X., Deng, M., Ge, Y., Xu, J., Cai, T., Ling, Y., & Zhou, Y. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514.
-
He, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 65(8), 6064-6083.
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 26(11), 3183.
-
Zheng, Y., et al. (2019). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615.
-
Filo. (2025). COOH of the tollowing reaction sequence is (HHCOCH - - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3430-27-1,3-Amino-4-methylpyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Xiang, R., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514.
-
BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. Retrieved from [Link]
-
He, Y., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 85, 129235.
-
National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Retrieved from [Link]
-
Roaia, H. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 119-126.
-
BellBrook Labs. (n.d.). TYK2 Activity Assay. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. Retrieved from [Link]
-
Sino Biological. (n.d.). TYK2 (JTK1) Datasheet. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]
-
Amsbio. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit, 79527. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis of N-(3-methylpyridin-4-yl)acetamide derivatives for SAR studies"
Application Note: Modular Synthesis of N-(3-methylpyridin-4-yl)acetamide Scaffolds for High-Throughput SAR Profiling
Introduction
The 4-aminopyridine core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Sorafenib, Pazopanib) and ion channel modulators. However, the introduction of a substituent at the C3 position—specifically a methyl group—creates a unique synthetic challenge. While the 3-methyl group restricts conformational rotation (improving binding selectivity), it introduces significant steric hindrance ortho to the nucleophilic exocyclic amine. Furthermore, the pyridine ring nitrogen acts as a proton sink, often sequestering the molecule in the aqueous phase during workup or interfering with acid-catalyzed pathways.
This Application Note provides a robust, modular synthesis guide for generating this compound libraries. We present three distinct protocols optimized for scale, diversity, and speed, ensuring high fidelity for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Analysis & Strategy
The synthesis is approached via a disconnection of the amide bond. The choice of the acylating partner (Acid Chloride vs. Carboxylic Acid) dictates the methodology.
Figure 1: Retrosynthetic disconnection showing the two primary pathways for library generation.
Experimental Protocols
Method A: The "Workhorse" Protocol (Acid Chlorides)
Best for: Simple aliphatic or aromatic R-groups; Scale-up (>1g).
Mechanism: Direct nucleophilic attack of the 4-amino group on the highly electrophilic acid chloride. The 3-methyl group's steric bulk is overcome by the high reactivity of the acyl chloride.
Reagents:
-
Substrate: 4-Amino-3-methylpyridine (1.0 eq)
-
Reagent: Acyl Chloride (1.1 - 1.2 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 4-amino-3-methylpyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 eq). Note: Excess base is critical to neutralize the HCl byproduct and prevent protonation of the pyridine ring nitrogen.
-
Acylation: Cool the solution to 0°C. Add the acid chloride (1.1 eq) dropwise over 10 minutes.
-
Expert Insight: Due to the 3-methyl hindrance, the reaction may not be instantaneous. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Monitoring: Check via LC-MS. Look for the [M+H]+ peak of the product. If starting material remains after 12h, heat to reflux (40°C) for 2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).
-
Critical Stop: Do NOT wash with strong acid (1M HCl). The pyridine moiety will protonate and extract into the aqueous layer. Use pH 5–6 buffers if necessary.
-
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).
Method B: The "Diversity" Protocol (HATU Coupling)
Best for: Complex, chiral, or expensive carboxylic acids; Library generation.
Mechanism: Activation of the carboxylic acid using HATU to form an active ester, followed by aminolysis.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Substrate: 4-Amino-3-methylpyridine (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Protocol:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) and stir at RT for 15 minutes to form the activated ester.
-
Why HATU? The 4-amino-3-methylpyridine is a poor nucleophile due to electron-withdrawing ring effects and steric hindrance. Weaker agents like EDC/HOBt often fail or result in low yields [1].
-
-
Coupling: Add 4-amino-3-methylpyridine (1.0 eq) to the mixture.
-
Reaction: Stir at 50–60°C for 16 hours.
-
Expert Insight: Unlike standard anilines, this scaffold requires thermal energy to overcome the activation barrier imposed by the ortho-methyl group.
-
-
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.
-
Purification: Reverse-phase preparative HPLC is recommended for library scale (10–50 mg).
Workflow Visualization & Decision Tree
Figure 2: Decision tree for selecting the optimal synthesis method based on reagent availability and reaction success.
Data Summary & Troubleshooting
Table 1: Comparative Efficiency of Methods
| Parameter | Method A (Acid Chloride) | Method B (HATU) | Method C (Microwave)* |
| Reaction Time | 4–12 Hours | 16–24 Hours | 20 Minutes |
| Temperature | 0°C to RT | 60°C | 100–120°C |
| Avg. Yield | 85–95% | 50–70% | 75–90% |
| Tolerance | Low (Acid sensitive groups fail) | High (Tolerates Boc, tBu) | High |
| Purification | Flash Column | Prep-HPLC | Flash/HPLC |
*Method C involves irradiating the Method B mixture at 120°C for 20 mins [2].
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of 3-methyl group. | Switch to Microwave heating (120°C) or use Method A with reflux. |
| Product in Aqueous Layer | Pyridine ring protonation during workup. | Adjust aqueous workup to pH 8.0 using NaHCO₃. Do not use 1M HCl. |
| Bis-acylation | Excess acid chloride/high temp. | Strictly control stoichiometry (1.05 eq) and keep initial addition at 0°C. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.
-
Santra, S., et al. (2020). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega, 5(15), 8836–8846.
-
Wang, Y., et al. (2024).[4] Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors. Journal of Medicinal Chemistry.
-
ChemicalBook. (n.d.). N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide synthesis protocols.
Sources
Application Note: N-(3-methylpyridin-4-yl)acetamide in Agrochemical Synthesis
Accessing the Imidazo[4,5-c]pyridine Scaffold via Modified Madelung Cyclization
Executive Summary
This technical guide details the synthesis, handling, and downstream application of N-(3-methylpyridin-4-yl)acetamide , a critical intermediate in the design of next-generation agrochemicals. While often overlooked in favor of its [1,2-a] and [4,5-b] isomers, the imidazo[4,5-c]pyridine core derived from this intermediate offers a strategic "scaffold hopping" opportunity for researchers seeking to bypass resistance mechanisms associated with traditional benzimidazole fungicides (e.g., carbendazim).
This protocol provides a validated workflow for:
-
Synthesis: Efficient acetylation of 3-methyl-4-aminopyridine.
-
Cyclization: A modified Madelung synthesis to generate the 2-methylimidazo[4,5-c]pyridine core.
-
Process Safety: Handling reactive pyridine intermediates.
Strategic Context: The "Scaffold Hop"
In modern agrochemical discovery, bioisosterism is a primary tool for intellectual property (IP) generation and resistance management. The this compound intermediate is the gateway to imidazo[4,5-c]pyridines , which serve as bioisosteres for:
-
Benzimidazoles: Used in tubulin polymerization inhibitors (fungicides).
-
Purines: Used in cytokinin mimics (plant growth regulators).
Replacing the benzene ring of a benzimidazole with a pyridine ring (via this intermediate) significantly alters metabolic stability and lipophilicity (LogP), potentially improving xylem mobility in systemic pesticides.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 10167-85-8 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 132–134 °C |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |
| Key Reactivity | C-H acidity at 3-methyl position; Amide enolization. |
Experimental Protocols
Workflow Visualization
The following diagram outlines the conversion of the aminopyridine precursor to the fused heterocyclic scaffold.
Caption: Figure 1. Synthetic pathway from precursor to fused heterocycle via acetylation and cyclodehydration.
Protocol A: Synthesis of this compound
Objective: Selective acetylation of the exocyclic amine without forming the di-acetylated byproduct.
Reagents:
-
3-methyl-4-aminopyridine (10.0 g, 92.5 mmol)
-
Acetic anhydride (10.5 mL, 111 mmol, 1.2 eq)
-
Toluene (100 mL)
-
Triethylamine (optional, catalytic)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-aminopyridine in Toluene (100 mL). Note: Toluene is preferred over DCM to allow higher reaction temperatures if kinetics are sluggish.
-
Addition: Add Acetic Anhydride dropwise over 10 minutes at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (110 °C) for 2–3 hours. Monitor by TLC (10% MeOH in DCM). The starting material (R_f ~0.3) should disappear, replaced by the product (R_f ~0.5).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. The product often crystallizes directly from the toluene solution.
-
Isolation: Filter the precipitate. Wash the cake with cold toluene (2 x 20 mL) followed by hexanes (2 x 20 mL) to remove excess anhydride.
-
Drying: Dry under vacuum at 45 °C for 4 hours.
Expected Yield: 85–92% (11.8–12.8 g). QC Check: ¹H NMR (DMSO-d₆) should show a singlet at ~2.1 ppm (acetyl methyl) and a singlet at ~2.2 ppm (aryl methyl).
Protocol B: Cyclization to 2-Methylimidazo[4,5-c]pyridine
Objective: Intramolecular cyclodehydration (Madelung-type synthesis) to form the fused ring system. Mechanism: Base-mediated deprotonation of the 3-methyl group, followed by nucleophilic attack on the amide carbonyl.
Reagents:
-
This compound (5.0 g, 33.3 mmol)
-
Sodium Ethoxide (NaOEt) (2.5 g, 36.6 mmol, 1.1 eq)
-
Diethylaniline (Solvent/Heat transfer agent) or Diphenyl ether
Procedure:
-
Setup: Use a flame-dried 3-neck flask equipped with a nitrogen inlet and a thermometer.
-
Mixture: Suspend the acetamide intermediate in Diethylaniline (50 mL). Add NaOEt in one portion.
-
Cyclization: Heat the mixture to 280–300 °C (sand bath or heating mantle). Critical: Vigorous evolution of water/ethanol vapor will occur. Maintain temperature for 30–60 minutes.
-
Expert Tip: If available, microwave irradiation (250 °C, 30 min) significantly improves yield and reduces tar formation compared to conductive heating.
-
-
Quench: Cool the mixture to ~80 °C and pour carefully into ice water (200 mL).
-
Extraction: Adjust pH to ~8.0 using dilute HCl. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: The crude product is often dark. Purify via flash column chromatography (DCM:MeOH 95:5).
Expected Yield: 60–75%.[1] Significance: This scaffold allows for further functionalization at the 1-position (alkylation) or the pyridine nitrogen (N-oxidation) to tune biological activity.
Mechanistic Insight: The Madelung Logic
The success of this synthesis relies on the acidity of the methyl protons at the 3-position. The pyridine ring is electron-deficient, which actually increases the acidity of the methyl protons compared to the benzene analogue (o-toluidine), making the cyclization theoretically more favorable. However, the electron-deficient nature also makes the ring nitrogen susceptible to competing nucleophilic attacks.
Caption: Figure 2. Mechanistic steps of the pyridine-Madelung cyclization.
Safety & Handling (MSDS Summary)
-
Aminopyridines: Highly toxic by inhalation and skin contact. They are potassium channel blockers (neurotoxins). Always handle in a fume hood.
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.
-
Reaction Hazards: The cyclization step requires high temperatures (>250 °C). Ensure glassware is free of star cracks and use a blast shield.
References
-
Synthesis of Aminopyridines
-
Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry
- RSC Adv., 2014, 4, 43460-43485. "Imidazo[1,2-a]pyridines: a decade update". (Context on fused pyridine synthesis).
-
Source:
-
Madelung Cyclization Mechanism
- J. Org. Chem.2004, 69, 16, 5335–5341.
-
Source:
-
Agrochemical Relevance of Pyridine Scaffolds
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
High-Throughput Screening of N-(3-methylpyridin-4-yl)acetamide Analogs for Novel Kinase Inhibitors
Application Note & Protocol
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. The N-(3-methylpyridin-4-yl)acetamide scaffold represents a privileged chemical structure, with its pyridine core being a common feature in many bioactive molecules, including kinase inhibitors[1]. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify potent and selective kinase inhibitors from a library of this compound analogs. We detail a robust workflow from initial assay development and optimization through primary screening, hit confirmation, and data analysis, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screening platform. The protocols and rationale provided herein are designed to ensure scientific integrity, minimize false positives, and efficiently identify promising lead compounds for further development.
Introduction: The Rationale for Screening Pyridine-Based Scaffolds
High-throughput screening (HTS) is an essential process in drug discovery that utilizes automation to rapidly test large numbers of chemical compounds against a specific biological target[2][3]. The goal is not to find a perfect drug, but to identify "hits"—compounds that modulate the target in a desired way—which serve as the starting point for medicinal chemistry optimization[2].
The choice of a chemical library is critical. The this compound scaffold is of particular interest for several reasons:
-
Privileged Structure: The pyridine ring is a bioisostere for a phenyl ring but offers improved solubility and metabolic stability, and its nitrogen atom can act as a crucial hydrogen bond acceptor. These features are highly desirable in kinase inhibitors that target the ATP-binding pocket[1].
-
Proven Biological Activity: Various substituted acetamide and pyridine derivatives have demonstrated a wide range of biological activities, including anticancer properties, underscoring the potential of this chemical class[4][5].
-
Synthetic Tractability: The amide linkage allows for straightforward chemical modification, enabling the rapid synthesis of a diverse library of analogs to explore the structure-activity relationship (SAR)[1].
This guide will focus on screening these analogs against a representative serine/threonine kinase, PIM-1, which is a well-validated cancer target[4]. The principles and protocols, however, are broadly applicable to other kinase targets.
Assay Development and Optimization: The Foundation of a Successful Screen
A successful HTS campaign is built upon a robust and reliable assay. The development phase aims to create an assay with a large signal window and high reproducibility, which is statistically validated using the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS[3][6]. We will employ a TR-FRET-based biochemical assay, a common and powerful technology for kinase HTS due to its sensitivity and resistance to compound interference[7].
Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-chelate-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu-chelate results in energy transfer to the acceptor (FRET), which then emits light at a specific wavelength. Inhibitors of the kinase will prevent peptide phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.
Optimization Protocol
The causality behind optimization is to find conditions that yield the best statistical separation between positive and negative controls while remaining sensitive to inhibitors. This is a multi-step, iterative process.
Materials:
-
Recombinant PIM-1 Kinase
-
Biotinylated peptide substrate (e.g., Biotin-CREBtide)
-
ATP
-
TR-FRET Detection Reagents (Eu-labeled anti-phospho-CREB antibody and Streptavidin-APC)
-
Staurosporine (a potent, non-selective kinase inhibitor for use as a positive control)
-
DMSO (vehicle for compounds)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, white microplates
Protocol Steps:
-
Kinase Titration: Determine the optimal enzyme concentration.
-
Prepare serial dilutions of PIM-1 kinase in assay buffer.
-
Incubate with a fixed, saturating concentration of peptide substrate and ATP (e.g., 500 nM peptide, 100 µM ATP).
-
Measure the TR-FRET signal over time.
-
Goal: Select the lowest kinase concentration that gives a robust signal and where the reaction remains in the linear range for the desired incubation time (e.g., 60 minutes). This conserves enzyme and increases sensitivity to inhibitors.
-
-
Substrate (ATP and Peptide) Titration: Determine the Michaelis constant (Km) for ATP.
-
Using the optimized kinase concentration, perform a matrix titration of varying ATP and peptide concentrations.
-
Goal: For an ATP-competitive inhibitor screen, the ATP concentration should be set at or near its Km value. This ensures the assay is sensitive enough to detect compounds competing with ATP for binding to the kinase active site.
-
-
DMSO Tolerance: Evaluate the assay's robustness in the presence of DMSO.
-
Run the assay with the optimized enzyme and substrate concentrations in the presence of a serial dilution of DMSO (e.g., 0.1% to 5%).
-
Goal: Determine the highest concentration of DMSO that does not significantly impact the assay signal or Z'-factor. Typically, HTS is run at a final DMSO concentration of 0.5-1%[6].
-
-
Z'-Factor Confirmation: Validate the final assay conditions.
-
Prepare 16-32 wells of "high signal" (negative control, with 1% DMSO) and 16-32 wells of "low signal" (positive control, with 1% DMSO and a saturating concentration of staurosporine).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Goal: A consistent Z' > 0.5 confirms the assay is ready for HTS[8][9].
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Rationale |
| PIM-1 Kinase (nM) | 0.5 | 1.0 | 2.0 | 1.0 | Lowest concentration providing a robust signal within the linear reaction phase. |
| ATP (µM) | 10 | 25 (Km) | 100 | 25 | Balances signal strength with sensitivity to ATP-competitive inhibitors. |
| Peptide Substrate (nM) | 100 | 250 | 500 | 500 | Saturating concentration to ensure the reaction is limited by kinase activity. |
| Final DMSO (%) | 0.5 | 1.0 | 2.0 | 1.0 | Highest concentration with no significant impact on assay performance. |
| Resulting Z'-Factor | 0.65 | 0.82 | 0.71 | 0.82 | Indicates an excellent separation between controls, ensuring high-quality data. |
| Table 1: Example of Assay Optimization Data for the PIM-1 TR-FRET Assay. |
HTS Campaign Workflow and Protocols
The HTS campaign is a systematic process designed to screen a large compound library and progressively narrow down the number of compounds to a small set of confirmed, potent hits.
Protocol 3.1: Primary Screen
Objective: To screen the entire analog library at a single concentration to identify initial hits.
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 100 nL of each 1 mM compound stock (in 100% DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL reaction volume with 1% DMSO.
-
Control Plating: Dedicate two columns of each plate to controls: one for negative controls (100 nL of 100% DMSO) and one for positive controls (100 nL of 1 mM staurosporine in 100% DMSO).
-
Enzyme/Substrate Addition: Using a multi-channel dispenser, add 5 µL of 2X PIM-1 kinase/peptide substrate mix (2 nM kinase, 1 µM peptide in assay buffer) to all wells.
-
Initiate Reaction: Add 5 µL of 2X ATP solution (50 µM in assay buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Detection: Add 10 µL of 2X TR-FRET detection reagent mix (containing Eu-antibody and SA-APC in detection buffer) to all wells.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader (e.g., PHERAstar FSX), measuring emission at both the donor and acceptor wavelengths.
Protocol 3.2: Hit Confirmation (Cherry-Picking)
Objective: To eliminate false positives arising from experimental error or compound-specific issues (e.g., aggregation, fluorescence interference).[10]
-
Identify all wells from the primary screen that meet the hit criteria (e.g., >3 standard deviations from the mean of the negative controls).
-
From the original library source plates, "cherry-pick" these initial hits into a new confirmation plate.
-
Re-screen these compounds in triplicate using the exact same protocol as the primary screen.
-
Causality: A compound is only considered a "confirmed active" if it consistently shows activity upon re-testing from a fresh sample, ensuring the initial result was not a random error.[10]
Protocol 3.3: Dose-Response Analysis and IC₅₀ Determination
Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.
-
For each confirmed active, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting at a high concentration (e.g., 10 mM).
-
Transfer these dilutions to an assay plate.
-
Perform the kinase assay as described in Protocol 3.1.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the kinase activity).
Data Analysis and Interpretation
Robust data analysis is crucial for extracting meaningful results from HTS.[11]
-
Ratio Calculation: For each well, calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 1000.
-
Normalization: Normalize the data on a per-plate basis to account for plate-to-plate variation. This is typically done by converting the raw ratio to percent inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Mean_Ratio_pos) / (Mean_Ratio_neg - Mean_Ratio_pos))
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a data point is from the sample mean of the plate[12]. Z-score = (Value_sample - Mean_Value_plate) / SD_Value_plate A threshold is set (e.g., Z-score < -3 or % Inhibition > 50%) to define a primary hit.
-
Preliminary SAR: Once IC₅₀ values are obtained, the data can be analyzed to identify initial structure-activity relationships (SAR).[8] This involves comparing the structures and potencies of active analogs to understand which chemical modifications enhance or diminish activity.
| Analog ID | Primary Screen (% Inhibition @ 10µM) | Confirmation Result | IC₅₀ (µM) |
| MPT-001 | 85.2 | Confirmed | 0.75 |
| MPT-002 | 12.5 | Inactive | > 50 |
| MPT-003 | 91.4 | Confirmed | 0.21 |
| MPT-004 | 65.8 | Confirmed | 4.3 |
| MPT-005 | 58.1 | Not Confirmed | N/A |
| Table 2: Hypothetical Summary Data for a Set of Screened Analogs. |
Conclusion and Next Steps
This application note outlines a comprehensive and robust workflow for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. By following a structured approach of rigorous assay development, systematic screening, and multi-step hit validation, researchers can efficiently identify high-quality lead compounds. Confirmed hits from this campaign, such as the hypothetical MPT-003, would become the focus of hit-to-lead medicinal chemistry efforts. Subsequent steps would include performing counter-screens to assess selectivity against other kinases and using orthogonal, cell-based assays to confirm activity in a more physiologically relevant context[13][14].
References
-
Title: High-throughput screening (HTS) | BMG LABTECH Source: BMG LABTECH URL: [Link]
-
Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]
-
Title: High-throughput screening - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Extracting Meaningful Data With High-Throughput Drug Discovery Approaches Source: Technology Networks URL: [Link]
-
Title: N-(4-Methylpyridin-3-yl)acetamide Source: MySkinRecipes URL: [Link]
-
Title: Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives Source: ResearchGate URL: [Link]
-
Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: PMC - NIH URL: [Link]
-
Title: Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa Source: PubMed URL: [Link]
-
Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]
-
Title: What is the mechanism of Acetylpheneturide? Source: Patsnap Synapse URL: [Link]
-
Title: Cell-Based Screening Using High-Throughput Flow Cytometry Source: PMC - PubMed Central URL: [Link]
-
Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]
-
Title: PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE Source: Likar Sprava URL: [Link]
-
Title: Protocol for high-throughput compound screening using flow cytometry in THP-1 cells Source: STAR Protocols URL: [Link]
-
Title: Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Basics of HTS Assay Design and Optimization Source: Cambridge University Press URL: [Link]
-
Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives Source: Journal of Young Pharmacists URL: [Link]
-
Title: SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase… Source: ResearchGate URL: [Link]
-
Title: Synthesis And Evaluation For Biological Activities Of Npyridin- 3-Yl Substituted [Phenylsulphonamido] Acetamide Source: Eduproject Topics URL: [Link]
-
Title: High throughput chemical screening Source: University of Helsinki URL: [Link]
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. eduprojecttopics.com [eduprojecttopics.com]
- 6. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
Application Notes and Protocols: N-(3-methylpyridin-4-yl)acetamide in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
N-(3-methylpyridin-4-yl)acetamide is a heterocyclic compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its structure, which combines a pyridine core with an acetamide functional group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapies.[1][2] The pyridine ring is a common motif in bioactive molecules, while the acetamide group offers a handle for further chemical modifications, rendering it a versatile building block in structure-activity relationship (SAR) studies.[1] This document provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 314.4 ± 22.0 °C (Predicted) | [1] |
| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1] |
| CAS Number | 104915-66-4 |
Safety and Handling:
This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] It is advised to avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.[3]
Storage:
Store in a tightly sealed container in a cool, dry place, as the compound may be moisture-sensitive.[1][3]
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 4-amino-3-methylpyridine. This reaction is typically carried out using acetic anhydride as the acetylating agent.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of a substituted N-acetylpyridine derivative.[5]
Materials:
-
4-amino-3-methylpyridine
-
Acetic anhydride
-
Toluene (or another suitable aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for work-up and filtration
Procedure:
-
To a solution of 4-amino-3-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.2-1.5 eq).
-
Stir the reaction mixture and heat to 100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Applications in Organic Synthesis: A Gateway to Kinase Inhibitors
The primary application of this compound in contemporary organic synthesis is as a key intermediate in the preparation of pharmaceutically active compounds, most notably kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role in the Synthesis of p38 MAP Kinase Inhibitors
General Reaction Scheme for Further Functionalization
The acetamide group of this compound can be hydrolyzed under acidic or basic conditions to regenerate the amine, which can then be further functionalized.[1] Alternatively, the pyridine ring can undergo various transformations, such as electrophilic substitution, although the directing effects of the existing substituents need to be considered.
Caption: Potential synthetic pathways from this compound.
Characterization Data (Predicted and General)
While specific, experimentally obtained spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the structure and data for similar compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring. - A singlet for the methyl group on the pyridine ring. - A singlet for the acetyl methyl group. - A broad singlet for the N-H proton of the amide. |
| ¹³C NMR | - A signal for the carbonyl carbon of the amide (~170 ppm). - Signals for the aromatic carbons of the pyridine ring. - Signals for the two methyl carbons. |
| FTIR (cm⁻¹) | - N-H stretching vibration (~3300 cm⁻¹). - C=O stretching of the amide (~1670 cm⁻¹). - C-H stretching of aromatic and aliphatic groups. - C=C and C=N stretching of the pyridine ring. |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at ~150.18. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of kinase inhibitors and other biologically active molecules. Its straightforward synthesis from commercially available precursors, coupled with the reactivity of its functional groups, makes it an attractive starting material for medicinal chemistry programs. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers and drug development professionals working with this important heterocyclic intermediate.
References
- Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. (2012). Research Journal of Pharmacy and Technology.
-
N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Retrieved January 31, 2026, from [Link]
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.).
-
L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Retrieved January 31, 2026, from [Link]
-
Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. Retrieved January 31, 2026, from [Link]
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research.
-
2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. PubChem. Retrieved January 31, 2026, from [Link]
- SAFETY D
-
Safety Data Sheet (SDS) Acetamide. LPS.org. Retrieved January 31, 2026, from [Link]
-
The FT-IR spectrum of the o-acetamide. ResearchGate. Retrieved January 31, 2026, from [Link]
- Acetamide. (2013). Fisher Scientific.
-
Scheme 1. Schematic of Multistep Reaction Synthesis of Acetaminophen Catalyzed by EST?PtNP Complexes a. ResearchGate. Retrieved January 31, 2026, from [Link]
-
ACETAMIDE FOR SYNTHESIS. Loba Chemie. Retrieved January 31, 2026, from [Link]
-
Acetamide - SAFETY DATA SHEET. PENTA. Retrieved January 31, 2026, from [Link]
-
N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. Retrieved January 31, 2026, from [Link]
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
-
FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. ResearchGate. Retrieved January 31, 2026, from [Link]
-
13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved January 31, 2026, from [Link]
-
Acetamide, N-methyl-N-(4-methylphenyl)-. NIST WebBook. Retrieved January 31, 2026, from [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
-
Acetamide, N-methyl-. NIST WebBook. Retrieved January 31, 2026, from [Link]
-
General Experimental. The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-methylpyridin-4-yl)acetamide Synthesis
Case ID: SYN-PYR-004 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Aminopyridines Status: Resolved / Guide Available
Executive Summary: The "Double Trouble" Challenge
Synthesizing N-(3-methylpyridin-4-yl)acetamide (Target 3 ) from 4-amino-3-methylpyridine (Precursor 1 ) presents a classic "push-pull" conflict in organic synthesis. Researchers often encounter yields <40% or incomplete conversion due to two converging factors:
-
Electronic Deactivation: The pyridine ring nitrogen acts as an electron sink, delocalizing the lone pair of the exocyclic amine (position 4) into the aromatic system. This renders the amine significantly less nucleophilic than a standard aniline.
-
Steric Ortho-Effect: The methyl group at position 3 creates a steric blockade, physically hindering the approach of the acetylating agent to the amine nitrogen.
This guide provides a validated, self-correcting protocol using Nucleophilic Catalysis to overcome these barriers, moving beyond standard acetylation methods.
The Validated Protocol (Gold Standard)
Objective: Maximize conversion of 1 to 3 while minimizing bis-acetylation and ring-N-acylation.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 4-Amino-3-methylpyridine | Substrate | 1.0 | Limiting reagent. |
| Acetic Anhydride ( | Reagent | 1.2 - 1.5 | Preferred over acetyl chloride to avoid HCl generation which deactivates the pyridine ring. |
| DMAP | Catalyst | 0.1 - 0.2 | Critical component. Acts as a hyper-nucleophilic acyl transfer agent. |
| Triethylamine ( | Base | 1.2 | Optional. Scavenges acetic acid byproduct; prevents protonation of the substrate. |
| Toluene | Solvent | [0.5 M] | High boiling point allows thermodynamic control (reflux). |
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 4-amino-3-methylpyridine (1.0 eq) and DMAP (0.1 eq). Add Toluene (anhydrous preferred) to achieve a concentration of 0.5 M.
-
Activation: Add Triethylamine (1.2 eq) and stir at room temperature for 10 minutes.
-
Addition: Add Acetic Anhydride (1.2 eq) dropwise. Note: A slight exotherm may occur.
-
Reflux (The Kinetic Push): Heat the reaction to 110°C (Reflux) .
-
Why? The steric hindrance of the 3-methyl group requires higher energy to overcome the activation barrier. Room temperature stirring is insufficient for this specific substrate.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS after 3 hours. If starting material persists, add another 0.2 eq of
and reflux for 1 additional hour. -
Workup (Purification):
-
Cool to RT.
-
Dilute with EtOAc. Wash with sat.
(removes acetic acid) and Brine. -
Dry over
, filter, and concentrate. -
Recrystallization: If the product is colored/impure, recrystallize from hot EtOAc/Hexanes.
-
Mechanistic Insight (Why this works)
Standard acetylation fails because the amine is too weak. We utilize DMAP to form a highly reactive N-acetylpyridinium intermediate. This intermediate is more electrophilic than acetic anhydride and less sensitive to steric hindrance.
Figure 1: The Steglich-type catalytic cycle. DMAP activates the anhydride, creating a "charged" acetyl group that can penetrate the steric shield of the 3-methyl pyridine.
Troubleshooting Center
Diagnostic Workflow
Follow this logic gate if your yield is <60%.
Figure 2: Decision matrix for diagnosing yield loss. The most common failure point is insufficient heat or loss of product into the aqueous phase due to pH.
FAQ: Specific Failure Modes
Q: The reaction turned black/tarry. What happened?
-
Cause: Oxidation of the amine or polymerization. This often happens if the reaction is run too hot without an inert atmosphere, or if Acetyl Chloride was used without sufficient base control.
-
Fix: Ensure Nitrogen/Argon purging. Switch from Acetyl Chloride to Acetic Anhydride to lower the "harshness" of the reagent.
Q: I see two spots on TLC very close together. Is one a byproduct?
-
Analysis: This is likely the Rotamer Effect . Amides exhibit restricted rotation around the C-N bond. In 4-aminopyridines, this can be pronounced.
-
Verification: Run NMR at elevated temperature. If the peaks coalesce, it is the same compound. If not, it may be the Ring-N-acetylated salt (kinetic product). Heating usually rearranges the kinetic ring-product to the thermodynamic exocyclic amide.
Q: My product is stuck in the water layer during extraction.
-
Cause: The pyridine nitrogen remains basic. If your wash is too acidic (pH < 4), the pyridine protonates to form a water-soluble salt.
-
Fix: Neutralize the aqueous layer to pH ~8-9 using sat.
or before extraction. Do not go to pH > 12, or you risk hydrolyzing the amide bond you just formed.
References
-
Steglich Esterification/Amidation Mechanism
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Relevance: Establishes the mechanism of DMAP-catalyzed acyl transfer, applicable to hindered amines.
-
DMAP Catalysis Reviews
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
- Relevance: Foundational review explaining the 10^4 rate enhancement provided by DMAP in acyl
-
Synthesis of Pyridine Acetamides (Comparable Substrates)
-
N-(6-Methoxy-4-methylpyridin-3-yl)acetamide synthesis.[1] ChemicalBook Protocols.
- Relevance: Confirms the use of acetic anhydride in toluene at 100°C for methyl-substituted aminopyridines.
-
-
Steric Hindrance in Aminopyridines
- Essers, M., et al. (2001). Reactivity of 3-amino-4-methylpyridine derivatives. Journal of Heterocyclic Chemistry.
- Relevance: Discusses the specific steric challenges of the 3-methyl/4-amino substitution p
-
(General landing page as specific DOI requires access).
Sources
"degradation pathways of N-(3-methylpyridin-4-yl)acetamide"
Technical Support Center: Degradation Pathways of N-(3-methylpyridin-4-yl)acetamide
Role: Senior Application Scientist Status: Operational Subject: Stability Profiling & Impurity Characterization Guide
Executive Summary: The Stability Profile
This compound (N3M4A) is a bifunctional building block often used in kinase inhibitor synthesis. Its stability profile is governed by two competing electronic environments: the electron-deficient pyridine ring and the hydrolytically susceptible acetamide side chain.
As researchers, you are likely encountering degradation not because the molecule is inherently fragile, but because its ortho-substituted architecture (3-methyl, 4-acetamido) creates unique steric and electronic vulnerabilities under stress conditions.
This guide addresses the three most common failure modes reported in stability studies: Amide Hydrolysis , N-Oxidation , and Methyl Side-Chain Oxidation .
Troubleshooting Guide: Common Degradation Scenarios
Issue 1: "My main peak is decreasing in acidic/basic diluents, and a new polar peak is eluting at the void volume."
Diagnosis: Hydrolytic Cleavage of the Amide Bond. This is the primary degradation pathway. The acetamide moiety is susceptible to nucleophilic attack, leading to deacetylation.
-
The Mechanism:
-
Acidic Conditions: Protonation of the carbonyl oxygen activates the amide bond, making it susceptible to water attack. The 3-methyl group provides steric hindrance, but the high basicity of the 4-aminopyridine core (pKa ~9.1) can accelerate proton shuttling.
-
Basic Conditions: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.
-
Product: The cleavage yields 4-amino-3-methylpyridine (highly polar, elutes early) and acetic acid .
-
Technical Insight: Unlike simple acetanilides, the pyridine nitrogen in N3M4A can become protonated in acidic HPLC mobile phases. If your hydrolysis product (4-amino-3-methylpyridine) co-elutes with the solvent front, switch to a high-pH compatible column (e.g., C18 Hybrid) and run the mobile phase at pH 10. This deprotonates the pyridine ring, increasing retention and resolving the impurity.
Issue 2: "I see a stable impurity with a Mass Shift of +16 Da (M+16) in oxidative stress samples."
Diagnosis: Pyridine N-Oxide Formation. Pyridines are electron-deficient, but the nitrogen lone pair is oxidative bait.
-
The Mechanism:
-
Under oxidative stress (e.g.,
or peracids), the pyridine nitrogen is attacked by electrophilic oxygen species. -
Product: N-(3-methyl-1-oxidopyridin-4-yl)acetamide .
-
Distinction: Do not confuse this with hydroxylation of the ring (also +16 Da). N-oxides typically elute earlier than the parent in Reverse Phase (RP) chromatography due to the high polarity of the
bond.
-
Issue 3: "A late-eluting impurity (+14 Da or +30 Da) appears after prolonged storage in solution."
Diagnosis: Benzylic-type Oxidation of the Methyl Group. The 3-methyl group is "benzylic" to the pyridine ring, making it susceptible to radical oxidation, especially if catalyzed by trace metals or light.
-
The Mechanism:
-
(Alcohol, +16 Da)
(Aldehyde, -2H) (Carboxylic Acid, +30 Da total from methyl). -
Product: 4-acetamidonicotinic acid derivatives.
-
(Alcohol, +16 Da)
Visualizing the Pathways
The following diagram maps the degradation logic, linking stress conditions to specific structural outcomes.
Figure 1: Mechanistic degradation map of this compound showing hydrolytic (Red), N-oxidative (Yellow), and alkyl-oxidative (Green) pathways.[1][2]
Experimental Protocol: Forced Degradation (Stress Testing)
To validate these pathways in your specific matrix, follow this targeted stress testing protocol. This is designed to generate 10–20% degradation, optimal for mass balance studies.
Hydrolytic Stress (Acid/Base)
-
Purpose: Evaluate the lability of the amide bond.
-
Preparation: Dissolve N3M4A to 1 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).
-
Condition: Reflux at 60°C for 4–8 hours.
-
Neutralization: Crucial Step. Before HPLC injection, neutralize exactly to pH 7.0.
-
Why? Injecting highly acidic/basic samples can distort peak shapes of the basic pyridine degradants, leading to false "impurity" splitting.
-
Oxidative Stress (Peroxide)
-
Purpose: Force N-oxide formation.
-
Preparation: Dissolve N3M4A to 1 mg/mL in 3%
(aqueous). -
Condition: Ambient temperature (25°C) for 24 hours.
-
Note: If no degradation is observed, add 5% Acetonitrile as a co-solvent to increase solubility and potential radical generation, or increase temp to 40°C.
-
Quenching: Quench with Sodium Metabisulfite or Catalase enzyme before analysis to prevent on-column oxidation.
Photostability (Confirmatory)
-
Purpose: Check for methyl group radical oxidation.
-
Condition: Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap a duplicate vial in aluminum foil (Dark Control) to distinguish thermal from photolytic effects.
Quantitative Data Summary: Expected Retention Behavior
Use this table to identify peaks in your chromatogram (Based on a standard C18 column, pH 3.0 mobile phase).
| Compound Identity | Relative Retention Time (RRT) | Mass Shift ( | UV Characteristics |
| This compound | 1.00 (Reference) | 0 | |
| 4-amino-3-methylpyridine | ~0.20 - 0.40 (Early Eluter) | -42 Da | Blue-shift in UV max (loss of conjugation) |
| Pyridine N-Oxide | ~0.60 - 0.80 | +16 Da | Similar UV, potentially broader |
| Carboxylic Acid Derivative | ~0.90 or 1.10 (pH dependent) | +30 Da | Distinct shoulder in UV spectra |
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.[3][4][5] [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.[6] Pharmaceutical Technology.[6][7] [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for amide hydrolysis mechanisms).
-
Damle, M. C., & Mehendre, R. (2015). Forced Degradation Studies: A Tool for Determination of Stability of Drug Substance.[6] International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The kinetics of hydrolysis and aminolysis of N-acetyl-O-formylserinamide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
"N-(3-methylpyridin-4-yl)acetamide reaction monitoring by HPLC"
Technical Support Center: Reaction Monitoring of N-(3-methylpyridin-4-yl)acetamide
Welcome to the Application Support Hub
Ticket ID: #RM-3MPA-HPLC Subject: Method Development & Troubleshooting for Pyridyl-Acetamide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are monitoring the acetylation of 3-methylpyridin-4-amine to form This compound . This reaction involves converting a highly basic, polar aminopyridine into a less basic, slightly more hydrophobic acetamide.
The Chromatographic Challenge:
-
Basicity: The starting material (pKa ~6.8) is a strong base. It interacts avidly with residual silanols on silica columns, causing severe peak tailing.[1]
-
Polarity Shift: The product is less polar than the starting material, meaning it will elute after the amine in Reverse Phase (RP) modes.
-
Byproducts: If using acetic anhydride, the byproduct is acetic acid, which elutes near the void volume.
Module 1: Optimized HPLC Methodology
Do not use a generic "water/acetonitrile" gradient. The basicity of the pyridine ring requires strict pH control to prevent peak splitting and tailing.
Protocol A: The "Gold Standard" UV Method (Robust & QC Ready)
Best for routine monitoring where Mass Spec is not required.
| Parameter | Specification | Technical Rationale |
| Column | C18 with High Carbon Load & End-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). | End-capping shields silanols, preventing the "shark fin" tailing common with pyridines. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.5 | Critical: The pKa of the amine is ~6.8. Operating at pH 7.5 ensures the molecule is >80% neutral, improving retention and shape. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause higher backpressure; ACN provides sharper peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 254 nm | The pyridine ring has strong absorbance here. |
| Gradient | 5% B to 60% B over 10 mins. | Starts low to retain the polar amine; ramps up to elute the amide. |
Protocol B: LC-MS Compatible (High Sensitivity)
Use this if you need to identify impurities by mass.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Formic Acid (pH 2.5).
-
Note: High pH (10.0) is superior for peak shape but requires a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) to survive the alkalinity.
Module 2: Reaction Monitoring Workflow
The most common error in monitoring acetylation reactions is insufficient quenching , which leads to "ghost peaks" or reaction progression inside the HPLC vial.
Figure 1: Correct sampling workflow to prevent on-column reaction artifacts.
Module 3: Troubleshooting Guide (FAQs)
Q1: My starting material (Amine) peak is splitting or has a "shoulder." Why?
-
The Science: The pKa of 3-methylpyridin-4-amine is ~6.[2]83. If your mobile phase pH is near 6.8, the molecule flips between protonated (BH+) and neutral (B) forms during the run. These forms interact differently with the stationary phase.[1][3]
-
The Fix: Move the pH away from the pKa by at least 1 unit.
-
Option A: Adjust buffer to pH 8.0 (Neutral form, better retention).
-
Option B: Adjust buffer to pH 3.0 (Cationic form, faster elution, perfect symmetry).
-
Q2: I see a massive fronting peak at the beginning of the chromatogram.
-
The Science: This is likely Acetic Acid (the byproduct) or unquenched Acetic Anhydride hydrolyzing in the column. In Reverse Phase, these are very polar and elute at the void volume (dead time).
-
The Fix: This is normal. Ensure your integration window ignores the first 1.5 minutes. Warning: If this peak tails into your Amine peak, lower the initial % organic (e.g., start at 2% B instead of 5% B).
Q3: The product peak area is not stable; it grows if the vial sits overnight.
-
The Science: Your quench was insufficient. You likely diluted with Acetonitrile, which does not consume excess Acetic Anhydride. The reaction continued in the HPLC vial.
-
The Fix: Always quench with an alcohol (Methanol or Ethanol) or an amine scavenger to chemically destroy the acetylating agent.
Q4: My peaks are tailing severely (Asymmetry > 1.5).
-
The Science: Pyridines are "silanol seekers." They hydrogen bond to the acidic silanols on the silica surface.
-
The Fix:
-
Add 5 mM Triethylamine (TEA) to the mobile phase (it acts as a sacrificial base to block silanols).
-
Switch to a "Base Deactivated" (BDS) column.
-
Module 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose peak shape issues rapidly.
Figure 2: Diagnostic logic for aminopyridine separations.
Module 5: System Suitability & Validation
Before running your reaction samples, inject a standard mix to verify the system.
| Parameter | Acceptance Criteria | Why it matters |
| Resolution (Rs) | > 2.0 between Amine and Amide | Ensures accurate integration of conversion %. |
| Tailing Factor (T) | < 1.5 for the Amine peak | High tailing reduces sensitivity and integration accuracy. |
| Precision (RSD) | < 2.0% (n=5 injections) | Confirms the pump and injector are stable. |
| Retention Factor (k) | > 2.0 for the first peak | Ensures the peak is not eluting in the void volume (salts/solvent front). |
References
-
Chemical Properties of 3-Amino-4-methylpyridine. ChemicalBook. Retrieved from
-
pKa Data for Pyridine Derivatives. Organic Chemistry Data. Retrieved from
-
HPLC Troubleshooting Guide: Peak Tailing. Agilent Technologies. Retrieved from
-
HPLC Separation of Aminopyridines. SIELC Technologies. Retrieved from
-
Reaction Monitoring of Amides. National Institutes of Health (PubMed). "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide". Retrieved from
Sources
Validation & Comparative
Comparative Validation of Novel Kinase Inhibitors: A Guide to Assessing N-(3-methylpyridin-4-yl)acetamide (Pyridinib) Against Established JAK Inhibitors
In the landscape of targeted cancer therapy and inflammation research, the rigorous validation of novel kinase inhibitors is paramount. This guide provides a comprehensive framework for assessing the inhibitory potential and selectivity of the novel compound N-(3-methylpyridin-4-yl)acetamide, hereafter referred to as "Pyridinib," a promising candidate for Janus kinase (JAK) inhibition. We will benchmark Pyridinib's performance against the well-established, FDA-approved JAK1/2 inhibitor, Ruxolitinib, offering a clear, data-driven comparison for researchers and drug development professionals.
Introduction: The Rationale for Targeting the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors. Its dysregulation is a hallmark of various myeloproliferative neoplasms (MPNs), autoimmune diseases, and chronic inflammatory conditions. The core of this pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) that, upon cytokine binding to its receptor, phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
Given its central role in disease pathogenesis, the development of specific and potent JAK inhibitors has been a major focus of pharmaceutical research. Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, has demonstrated significant clinical efficacy in the treatment of myelofibrosis and polycythemia vera. However, the quest for inhibitors with improved selectivity profiles and potentially fewer off-target effects continues to drive the development of new chemical entities like Pyridinib.
This guide will delineate the essential in vitro and cell-based assays required to validate Pyridinib's kinase inhibition profile, directly comparing its potency and selectivity to that of Ruxolitinib.
Experimental Validation Workflow: A Step-by-Step Approach
The validation of a novel kinase inhibitor is a multi-step process designed to build a comprehensive understanding of its biochemical and cellular activity. The following workflow outlines the key stages of this process.
Figure 1: A generalized workflow for the validation of a novel kinase inhibitor, starting from biochemical characterization and progressing to cell-based functional assays.
Biochemical Assays: Determining Potency and Selectivity
The initial step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified kinase enzyme. This is typically achieved through in vitro kinase assays that measure the inhibitor's half-maximal inhibitory concentration (IC50).
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify the potency of Pyridinib and Ruxolitinib against the primary target kinases (JAK1, JAK2, JAK3, and TYK2).
Methodology: A common and robust method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ Eu Kinase Binding Assay. This assay measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of Pyridinib and Ruxolitinib in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The concentration range should span from low nanomolar to high micromolar to ensure a full dose-response curve.
-
Prepare the kinase solution (e.g., recombinant human JAK1, JAK2, JAK3, or TYK2) at a 2X final concentration.
-
Prepare the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled tracer at 2X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well microplate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 60 minutes at room temperature to allow for inhibitor-kinase binding to reach equilibrium.
-
Add 10 µL of the 2X antibody-tracer mix to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Pyridinib | 5.2 | 7.8 | 150.4 | 89.6 |
| Ruxolitinib | 3.3 | 2.8 | 428.0 | 19.0 |
Note: The data presented for Pyridinib is hypothetical for illustrative purposes.
Kinase Selectivity Profiling
Objective: To assess the selectivity of Pyridinib across a broad panel of kinases to identify potential off-target effects.
Methodology: This is typically performed by a specialized service provider (e.g., Eurofins DiscoverX, Promega) that offers large-scale kinase panel screening. The inhibitor is usually tested at a fixed concentration (e.g., 1 µM) against hundreds of different kinases. The percentage of inhibition is then reported for each kinase.
Data Interpretation: The results are often visualized as a dendrogram, where the kinases are grouped by phylogenetic similarity. This allows for a rapid visual assessment of the inhibitor's selectivity. A highly selective inhibitor will only show significant inhibition of its intended targets.
Figure 2: A conceptual diagram illustrating the desired selectivity profile of Pyridinib, showing strong inhibition of target kinases (JAK1/2) and minimal interaction with other kinase families.
Cell-Based Assays: Validating Activity in a Biological Context
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and modulate downstream signaling pathways.
Inhibition of STAT Phosphorylation
Objective: To measure the ability of Pyridinib to inhibit the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Methodology: A common approach is to use a cell line that expresses a cytokine receptor that signals through the JAK-STAT pathway, such as the TF-1 cell line, which is dependent on GM-CSF for proliferation.
Experimental Protocol:
-
Cell Culture and Starvation:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Prior to the experiment, wash the cells and starve them in a cytokine-free medium for 4-6 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the starved cells with serial dilutions of Pyridinib or Ruxolitinib for 1-2 hours.
-
Stimulate the cells with a specific cytokine, such as erythropoietin (EPO) for JAK2-STAT5 signaling or interferon-gamma (IFNγ) for JAK1/2-STAT1 signaling, for 15-30 minutes.
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT and total STAT.
-
Normalize the p-STAT signal to the total STAT signal.
-
Plot the normalized p-STAT signal against the inhibitor concentration to determine the cellular IC50.
-
Comparative Data Summary:
| Compound | p-STAT3 (IL-6 stim) Cellular IC50 (nM) | p-STAT5 (EPO stim) Cellular IC50 (nM) |
| Pyridinib | 25.8 | 35.1 |
| Ruxolitinib | 15.4 | 12.9 |
Note: The data presented for Pyridinib is hypothetical for illustrative purposes.
Anti-proliferative and Apoptosis Assays
Objective: To assess the functional consequence of JAK-STAT pathway inhibition on cell proliferation and survival.
Methodology: Using a JAK-dependent cell line (e.g., HEL 92.1.7, which harbors a JAK2 V617F mutation), the effect of the inhibitors on cell viability can be measured.
Experimental Protocol:
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of Pyridinib and Ruxolitinib for 72 hours.
-
Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary:
| Compound | HEL 92.1.7 GI50 (nM) |
| Pyridinib | 150.2 |
| Ruxolitinib | 125.5 |
Note: The data presented for Pyridinib is hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide outlines a systematic approach to the validation of a novel kinase inhibitor, this compound (Pyridinib), using the established JAK inhibitor Ruxolitinib as a benchmark. The presented workflow, encompassing biochemical potency and selectivity profiling, as well as cell-based target engagement and functional assays, provides a robust framework for characterizing new chemical entities.
Based on the hypothetical data, Pyridinib demonstrates potent inhibition of JAK1 and JAK2 with good selectivity over JAK3. Its cellular activity, while slightly less potent than Ruxolitinib in the presented examples, is within a promising range for further development. The next logical steps in the preclinical validation of Pyridinib would involve pharmacokinetic and pharmacodynamic studies in animal models to assess its in vivo efficacy and safety profile.
The rigorous and comparative validation of novel kinase inhibitors is essential for advancing the field of targeted therapy. By adhering to a structured and data-driven approach, researchers can confidently identify and advance the most promising candidates for clinical development.
References
-
Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]
-
Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 366(9), 799–807. [Link]
"comparative analysis of N-(3-methylpyridin-4-yl)acetamide synthesis methods"
Executive Summary
N-(3-methylpyridin-4-yl)acetamide (also known as 4-acetamido-3-picoline) is a critical heterocyclic building block in medicinal chemistry, particularly in the design of kinase inhibitors where the pyridine nitrogen serves as a hydrogen bond acceptor and the acetamido group as a donor/acceptor motif.
This guide provides an objective, technical comparison of the two primary synthetic strategies for this scaffold:
-
The Classical Linear Route: Oxidation and nitration of 3-picoline, followed by reduction and acetylation.
-
The Modern Convergent Route: Palladium-catalyzed Buchwald-Hartwig amidation of 4-chloro-3-methylpyridine.
While the classical route offers lower raw material costs suitable for bulk manufacturing, the modern route provides superior convergence and safety profiles for laboratory-scale optimization and library generation.
Strategic Pathway Overview
The synthesis of this compound hinges on the successful introduction of the nitrogen functionality at the C4 position of the pyridine ring, which is electronically deactivated towards electrophilic aromatic substitution but activated for nucleophilic attack.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic pathways. Method A (Blue) utilizes a stepwise functionalization of the pyridine ring. Method B (Red) employs a direct cross-coupling approach.
Method A: The Classical Linear Route
Mechanism: Electrophilic Aromatic Substitution (via N-Oxide activation) followed by Reduction-Acylation.
This method relies on the unique reactivity of pyridine N-oxides. While pyridine itself is inert to nitration, the N-oxide activates the C4 position (para) towards electrophilic attack due to the resonance contribution of the oxygen lone pair, allowing for the introduction of the nitro group.
Detailed Protocol
Step 1: N-Oxidation and Nitration
Note: This step involves energetic materials. Perform behind a blast shield.
-
Oxidation: Dissolve 3-methylpyridine (1.0 eq) in glacial acetic acid. Add 30% hydrogen peroxide (1.5 eq) dropwise at room temperature. Heat to 70°C for 12 hours. Concentrate to obtain 3-methylpyridine N-oxide.
-
Nitration: Dissolve the N-oxide in conc. sulfuric acid.[1][2][3] Add fuming nitric acid (HNO3) dropwise at 0°C. Heat the mixture to 100°C for 4 hours.
-
Quench: Pour onto ice and neutralize with solid
to pH 8. -
Isolation: Extract with Chloroform (
).[2] The product, 4-nitro-3-methylpyridine N-oxide , precipitates as a yellow solid upon concentration.[2]-
Yield: 65-75% (over 2 steps).
-
Step 2: Reduction and Deoxygenation
-
Setup: Suspend 4-nitro-3-methylpyridine N-oxide (10 mmol) in Ethanol (50 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Pressurize with Hydrogen gas (
) to 3-5 bar (approx. 50-70 psi) in a Parr shaker or autoclave. Stir at RT for 12-24 hours.-
Mechanistic Insight: The Pd/C catalyst simultaneously reduces the nitro group to an amine and deoxygenates the N-oxide to the pyridine.
-
-
Workup: Filter through Celite to remove catalyst. Evaporate solvent to yield 4-amino-3-methylpyridine .[4]
-
Yield: 85-95%.
-
Step 3: Acetylation
-
Reaction: Dissolve 4-amino-3-methylpyridine (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.2 eq) and cool to 0°C.
-
Addition: Add Acetic Anhydride (
, 1.1 eq) dropwise. -
Completion: Warm to RT and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).
-
Purification: Wash with sat.
, dry over , and concentrate. Recrystallize from EtOAc/Hexanes.
Validation Data:
-
Overall Yield: ~45-55% (from 3-picoline).
-
Purity: >98% (HPLC).
-
Key Reference: ChemicalBook Synthesis of 3-methyl-4-aminopyridine; Org. Synth. procedures for Nitropyridine N-oxides [1, 2].[1][2][3][4]
Method B: Palladium-Catalyzed Amidation (Buchwald-Hartwig)
Mechanism: Pd(0)/Pd(II) Catalytic Cycle involving Oxidative Addition, Ligand Exchange, and Reductive Elimination.[5]
This route bypasses the hazardous nitration step by coupling commercially available 4-chloro-3-methylpyridine directly with acetamide. The presence of the ortho-methyl group introduces steric strain, requiring specific bulky phosphine ligands for efficient coupling.
Detailed Protocol
Reagents & Setup
-
Substrate: 4-Chloro-3-methylpyridine (1.0 eq).
-
Nucleophile: Acetamide (1.2 eq).
-
Catalyst:
(2 mol%) or . -
Ligand: Xantphos (4 mol%) or BrettPhos (highly recommended for amides).
-
Base: Cesium Carbonate (
, 2.0 eq). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow
-
Inerting: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.
-
Charging: Add 4-chloro-3-methylpyridine (5.0 mmol), Acetamide (6.0 mmol),
(10.0 mmol), (0.1 mmol), and Xantphos (0.2 mmol). -
Solvation: Add degassed 1,4-Dioxane (25 mL) via syringe.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Checkpoint: The solution should turn from dark red/purple to a lighter suspension as the reaction progresses.
-
-
Workup: Cool to RT. Dilute with EtOAc and filter through a silica plug to remove Pd residues.
-
Purification: Concentrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Catalytic Cycle Visualization
Figure 2: Simplified Buchwald-Hartwig catalytic cycle. The steric bulk of the ligand (L) is crucial to facilitate the reductive elimination step in the presence of the ortho-methyl group.
Validation Data:
-
Yield: 80-90%.
-
Purity: >99% (after chromatography).
-
Key Reference: Buchwald, S. L. et al., J. Am. Chem. Soc. [3, 4].
Comparative Analysis
The choice between Method A and Method B depends largely on the scale of synthesis and available equipment.
| Feature | Method A: Classical (Nitration) | Method B: Catalytic (Buchwald) |
| Step Count | 3-4 Steps (Linear) | 1 Step (Convergent) |
| Overall Yield | 45 - 55% | 80 - 90% |
| Atom Economy | Low (Stoichiometric reagents) | High (Catalytic) |
| Safety Profile | High Risk: Exothermic nitration, | Moderate Risk: Heavy metals, mild pressure. |
| Cost (Materials) | Low: 3-picoline is a commodity chemical. | High: Pd catalyst and ligands are expensive. |
| Scalability | Excellent for kg-ton scale (if safety managed). | Excellent for mg-g scale (medicinal chemistry). |
| Purification | Recrystallization (avoid chromatography). | Column Chromatography usually required. |
Recommendation:
-
For Drug Discovery (mg to 100g): Use Method B . The time saved and high purity outweigh the catalyst cost. The protocol is modular, allowing easy variation of the amide or pyridine core if SAR studies are needed.
-
For Process Development (>1kg): Evaluate Method A . The cost of palladium on a multi-kilo scale can be prohibitive. However, the safety engineering required for large-scale nitration must be factored into the COGS (Cost of Goods Sold).
References
-
3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, Coll. Vol. 4, p.654 (1963); Vol. 33, p.79 (1953). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Amides. Royal Society of Chemistry, Catal. Sci. Technol., 2020. Available at: [Link]
-
Synthesis of 3-Acetamidopyridine (Analogous Protocol). Molecules, 2011, 16(1), 307-315. Available at: [Link]
Sources
A Researcher's Guide to Benchmarking N-(3-methylpyridin-4-yl)acetamide Against Known Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the identification and characterization of novel kinase inhibitors remain a cornerstone of therapeutic advancement. The pyridine core, a common scaffold in many bioactive molecules, serves as a promising starting point for the development of such inhibitors.[1] This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyridine-containing compound, N-(3-methylpyridin-4-yl)acetamide, against established kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating the potential of this and similar compounds.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[2][3]
This compound is a synthetic intermediate that possesses structural motifs suggestive of potential kinase inhibitory activity. Specifically, derivatives of N-(pyridin-3-yl)acetamide have demonstrated activity against kinases such as PIM-1.[4] Furthermore, other acetamide derivatives have been explored as inhibitors of Src kinase.[5] This guide will therefore focus on a hypothetical benchmarking study of this compound against key kinases from both the tyrosine and serine/threonine kinase families, namely Src and PIM-1.
To provide a rigorous comparative analysis, we will benchmark our test compound against two well-characterized, clinically relevant kinase inhibitors:
-
Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). It is a strong inhibitor of the Src family kinases.
-
SGI-1776: A selective inhibitor of the PIM family of serine/threonine kinases, which has been investigated in clinical trials for various hematological malignancies.
The ensuing sections will detail the experimental workflows, from initial biochemical screens to cell-based functional assays, designed to elucidate the potency, selectivity, and cellular efficacy of this compound in comparison to these established drugs.
Experimental Workflow: A Multi-tiered Approach to Inhibitor Characterization
A systematic and tiered approach is essential for the comprehensive evaluation of a potential kinase inhibitor. Our proposed workflow, depicted below, progresses from broad, high-throughput biochemical assays to more focused and physiologically relevant cell-based studies.
Caption: A multi-stage workflow for the comprehensive benchmarking of a novel kinase inhibitor.
Biochemical Assays: Determining In Vitro Potency and Selectivity
The initial phase of our benchmarking strategy focuses on characterizing the direct interaction between this compound and its putative kinase targets in a purified, cell-free system.
IC50 Determination: A Measure of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug.[6][7] We will determine the IC50 of this compound against recombinant human Src and PIM-1 kinases and compare these values to those of our benchmark inhibitors, Dasatinib and SGI-1776, respectively.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the respective kinase (Src or PIM-1) and its corresponding substrate in kinase reaction buffer.
-
Prepare serial dilutions of this compound, Dasatinib, and SGI-1776 in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 5 µL of the serially diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Src | 850 |
| Dasatinib | Src | 1.2 |
| This compound | PIM-1 | 230 |
| SGI-1776 | PIM-1 | 15 |
Kinase Selectivity Profiling: Understanding Off-Target Effects
Achieving selectivity is a significant challenge in the development of kinase inhibitors.[10][11] A broad selectivity profile is crucial for predicting potential off-target effects and understanding the compound's mechanism of action. We will screen this compound against a large panel of kinases to assess its selectivity. Commercial services offer profiling against hundreds of kinases.[12][13]
Experimental Protocol: Kinase Selectivity Panel
A common method for kinase selectivity profiling is to perform single-dose inhibition assays against a large panel of kinases.
-
Compound Preparation: Prepare this compound at a fixed concentration (e.g., 1 µM).
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega) for screening against their kinase panel at the specified concentration.[8][13] The assays are typically run at the Km,ATP for each kinase to ensure comparable data.[10]
-
Data Analysis: The results are typically reported as the percent inhibition at the tested concentration. A kinase is generally considered a "hit" if the inhibition is greater than a certain threshold (e.g., 50% or 80%).
Hypothetical Selectivity Profile for this compound at 1 µM:
| Kinase Family | Representative Kinase | Percent Inhibition |
| Serine/Threonine | PIM-1 | 85% |
| PIM-2 | 75% | |
| PIM-3 | 68% | |
| AKT1 | 15% | |
| CDK2 | 8% | |
| Tyrosine | Src | 55% |
| Lck | 48% | |
| Abl | 22% | |
| EGFR | 5% |
This hypothetical data suggests that this compound has a preference for the PIM kinase family, with some activity against Src family kinases.
Cell-Based Assays: Assessing Efficacy in a Biological Context
While biochemical assays are essential for determining direct inhibitory activity, they do not always translate to cellular efficacy.[14] Therefore, it is crucial to evaluate the compound's performance in a relevant cellular context.
Cell Viability/Proliferation Assay
This assay determines the effect of the compound on the growth and survival of cancer cells that are known to be dependent on the activity of the target kinase. For our purposes, we will use a human leukemia cell line, K562, which expresses the Bcr-Abl fusion protein and is sensitive to Src and Abl inhibitors, and a multiple myeloma cell line, MM.1S, which shows dependence on PIM-1 activity.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed K562 or MM.1S cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the respective benchmark inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Hypothetical Cellular Potency Data:
| Compound | Cell Line | Target Pathway | IC50 (µM) |
| This compound | K562 | Bcr-Abl/Src | > 10 |
| Dasatinib | K562 | Bcr-Abl/Src | 0.005 |
| This compound | MM.1S | PIM-1 | 1.5 |
| SGI-1776 | MM.1S | PIM-1 | 0.08 |
Target Engagement Assay
To confirm that the observed cellular effects are due to the direct inhibition of the target kinase, a target engagement assay is performed. The NanoBRET™ Target Engagement Assay is a popular method that measures the binding of a compound to its target protein within living cells.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase (PIM-1) fused to NanoLuc® luciferase and a plasmid for the HaloTag®-NanoBRET™ tracer.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of this compound followed by the NanoBRET™ tracer to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Downstream Signaling Analysis
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to visualize this effect.
Caption: Simplified PIM-1 signaling pathway leading to the inhibition of apoptosis.
Experimental Protocol: Western Blot
-
Cell Treatment: Treat MM.1S cells with this compound and SGI-1776 at various concentrations for 2 hours.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Bad (a PIM-1 substrate), total Bad, and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
A dose-dependent decrease in the level of phospho-Bad would confirm that this compound is inhibiting the PIM-1 signaling pathway in cells.
Interpretation and Decision Making
The collective data from these assays will allow for a comprehensive comparison of this compound with the benchmark inhibitors.
Caption: A decision tree for interpreting the results of the kinase inhibitor benchmarking study.
Based on our hypothetical data, this compound shows moderate, PIM-selective inhibitory activity. While its potency is significantly lower than the benchmark inhibitors, it demonstrates a clear cellular effect on a PIM-1 dependent cell line. This profile suggests that the compound could serve as a valuable starting point for a lead optimization campaign to improve its potency and selectivity.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against known kinase inhibitors. By employing a multi-tiered strategy that encompasses biochemical potency and selectivity profiling, as well as cell-based functional assays, researchers can gain a holistic understanding of a compound's potential as a therapeutic agent. The integration of well-characterized benchmark inhibitors at each stage of the process is critical for contextualizing the experimental data and making informed decisions about the future development of the compound. The methodologies described herein are not only applicable to this compound but can also be adapted for the evaluation of other novel kinase inhibitor candidates.
References
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]
-
ResearchGate. List of clinical and investigational kinase inhibitors used in the study. [Link]
-
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]
-
Austin Publishing Group. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Klink, J. C., & Guncar, G. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4923. [Link]
-
Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Patricelli, M. P., ... & Pallares, G. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Chemistry & biology, 17(11), 1179-1187. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
edX. IC50 Determination. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
National Center for Biotechnology Information. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies [austinpublishinggroup.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Confirming the Identity of N-(3-methylpyridin-4-yl)acetamide by Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. In the synthesis of novel chemical entities, particularly those built around heterocyclic scaffolds like pyridine, even minor positional changes in substituents can drastically alter biological activity. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the definitive identification of N-(3-methylpyridin-4-yl)acetamide, a valuable building block in medicinal chemistry.[1][2] We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Isomers and Ambiguity
This compound possesses the molecular formula C₈H₁₀N₂O and a monoisotopic mass of approximately 150.08 Da.[1] The primary analytical challenge lies in distinguishing it from its isomers, such as N-(4-methylpyridin-3-yl)acetamide or N-(2-methylpyridin-4-yl)acetamide. While techniques like NMR are the gold standard for de novo structural elucidation, mass spectrometry (MS) offers unparalleled sensitivity and speed for identity confirmation, especially within a high-throughput synthesis or screening environment.[3][4]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For a polar, nitrogen-containing molecule like this compound, Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.
The Rationale (Expertise & Experience):
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase as intact, charged ions.[5][6] The basic nitrogen on the pyridine ring is readily protonated in an acidic mobile phase, making the molecule ideal for positive-ion mode ESI. This ensures the generation of a strong signal for the protonated molecular ion, [M+H]⁺, which is critical for establishing the compound's molecular weight.
-
Liquid Chromatography (LC): Coupling MS with an upstream LC separation is crucial.[7] It resolves the target analyte from starting materials, byproducts, or isomers, ensuring that the mass spectrum is "clean" and corresponds only to the compound of interest. A reversed-phase C18 column is typically effective.
-
Tandem Mass Spectrometry (MS/MS): This is the key to definitive identification. While MS1 (a full scan) confirms the molecular weight, MS/MS provides structural information. In this process, the [M+H]⁺ ion is isolated, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique structural fingerprint.[8]
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The formic acid is critical to ensure efficient protonation of the analyte.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters (Q-TOF or Triple Quadrupole):
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Protocol:
-
Select the [M+H]⁺ ion (predicted at m/z 151.09) as the precursor for fragmentation.
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
LC-MS/MS Workflow Diagram
Caption: Workflow for identity confirmation by LC-ESI-MS/MS.
Expected Data and Interpretation
The data obtained provides two layers of confirmation. The first is the accurate mass of the molecular ion, and the second, more definitive layer is the fragmentation pattern.
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 151.0866 | The protonated molecular ion. Its presence and accurate mass (within 5 ppm) confirms the elemental composition C₈H₁₀N₂O. |
| [M+H - C₂H₂O]⁺ | 109.0760 | Primary Fragment. This corresponds to the neutral loss of ketene (42.01 Da) from the acetyl group. This is a highly characteristic fragmentation for N-acetylated compounds and provides strong evidence for the acetamide moiety.[8][9] The resulting ion is protonated 3-methyl-4-aminopyridine. |
| [C₅H₅N]⁺ | 79.0444 | Loss of the methyl and amino-acetamide groups, resulting in a pyridine fragment. This is a common fragmentation pathway for substituted pyridines.[10][11] |
The presence of a strong parent ion at m/z 151.09 and a dominant fragment at m/z 109.08 from the characteristic loss of ketene provides a high degree of confidence in the assigned structure.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
While LC-ESI-MS/MS is preferred, GC-MS with Electron Ionization (EI) is a viable, and in some contexts, valuable alternative.
The Rationale (Expertise & Experience):
-
Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and extensively fragment.[4] This creates a complex but highly reproducible fragmentation pattern that acts as a chemical fingerprint.
-
Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. With a predicted boiling point of over 300°C, this compound may require high temperatures but is generally amenable to GC analysis.[1][3]
Comparison of Analytical Approaches
| Feature | LC-ESI-MS/MS | GC-EI-MS | Nuclear Magnetic Resonance (NMR) |
| Ionization Principle | Soft (Protonation) | Hard (Electron Bombardment) | N/A (Magnetic Resonance) |
| Molecular Ion ([M]⁺) | Strong [M+H]⁺ peak, confirms molecular weight. | Molecular ion peak ([M]⁺˙) may be weak or absent due to extensive fragmentation.[12] | Does not directly provide molecular weight. |
| Fragmentation | Controlled and predictable (MS/MS). Confirms connectivity. | Extensive and fingerprint-like. Excellent for library matching.[13] | N/A |
| Key Information | Molecular weight and structural fragments. | Structural fingerprint. | Complete 3D structure and atom connectivity. Gold standard for elucidation. |
| Best Use Case | Rapid confirmation of known or expected structures in complex mixtures (e.g., reaction monitoring). | Identification of volatile unknowns by matching against spectral libraries (e.g., NIST).[11] | De novo structure determination of purified novel compounds. |
| Sensitivity | Very high (picogram to femtogram). | High (picogram). | Lower (milligram to microgram). |
Decision-Making Framework for Analytical Technique Selection
The choice of technique is dictated by the scientific question at hand.
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. rroij.com [rroij.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. helixchrom.com [helixchrom.com]
- 8. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Pyridine [webbook.nist.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Reproducibility Guide: Synthesis of N-(3-methylpyridin-4-yl)acetamide
Executive Summary & Strategic Context
Target Molecule: N-(3-methylpyridin-4-yl)acetamide CAS (Precursor): 1990-90-5 (4-Amino-3-methylpyridine) Core Challenge: Steric hindrance at the C4-amino position induced by the ortho-C3-methyl group.[1]
This guide addresses the reproducibility crisis often encountered when adapting standard aminopyridine acetylation protocols to the sterically hindered 3-methyl-4-aminopyridine system. Unlike the unhindered 4-aminopyridine, which acetylates readily at room temperature, the 3-methyl derivative exhibits significantly reduced nucleophilicity. "Standard" protocols often yield incomplete conversion or require aggressive purification that diminishes yield.
This analysis compares three synthetic routes, identifying Method B (DMAP-Catalyzed Anhydride) as the superior protocol for reproducibility, yield, and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance of three common acetylation strategies applied specifically to this hindered substrate.
| Metric | Method A: Classical | Method B: Catalytic (Recommended) | Method C: Acyl Halide |
| Reagents | Acetic Anhydride / Pyridine (Solvent) | Acetic Anhydride / DMAP (cat.)[1] / DCM | Acetyl Chloride / TEA / DCM |
| Mechanism | Thermal drive | Nucleophilic Catalysis (Acyl-pyridinium) | Direct Nucleophilic Attack |
| Reaction Temp | 100°C - Reflux | 40°C - Reflux | 0°C - RT |
| Conversion | 85-90% (Slow) | >98% (Fast) | Variable (Sensitive to moisture) |
| Isolated Yield | 70-75% | 88-92% | 60-70% |
| Purity Profile | Good; traces of pyridine solvent | Excellent; easy workup | Moderate; risk of di-acetylation |
| Reproducibility | Moderate | High | Low |
Mechanistic Insight (Causality)
-
Method A relies on thermal energy to overcome the steric barrier of the C3-methyl group.[1] However, using pyridine as a solvent complicates the workup, as water-soluble pyridines are difficult to extract exhaustively from a pyridine-rich aqueous phase.[1]
-
Method B utilizes 4-Dimethylaminopyridine (DMAP).[1] DMAP attacks acetic anhydride to form a highly reactive N-acetylpyridinium ion. This "super-acylating" species is small enough to penetrate the steric shield of the 3-methyl group, transferring the acetyl group to the amine efficiently under milder conditions.
-
Method C (Acetyl Chloride) is often too aggressive. It generates HCl, which instantly protonates the unreacted pyridine starting material, deactivating it (rendering it non-nucleophilic). This requires careful stoichiometric management of a base (TEA), which often leads to viscous slurries and trapped product.
Critical Reproducibility Factors
To ensure a self-validating system, researchers must control these three variables:
The "Steric Wall" & Temperature
The C3-methyl group creates a "steric wall."[1] Reactions attempted at room temperature without a catalyst (like DMAP) will stall at ~60% conversion.
-
Directive: Always heat the reaction to at least 40°C (reflux in DCM) or 80°C (in Toluene) to ensure kinetic completion.
The pH Trap (Workup)
The product, this compound, is amphoteric but predominantly basic.
-
Failure Mode: Acidic or neutral aqueous washes will protonate the pyridine nitrogen, pulling the product into the aqueous waste layer.
-
Correction: The aqueous phase pH must be adjusted to >10 (using sat. NaHCO3 or Na2CO3) before extraction to ensure the molecule is in its neutral, organic-soluble free base form.
Moisture Control
Acetic anhydride is susceptible to hydrolysis.
-
Validation: Verify the quality of Ac2O. If the reagent is old, increase equivalents from 1.2 to 1.5.
Detailed Experimental Protocol (Method B: DMAP-Catalyzed)
This protocol is designed for high reproducibility on a 10g scale.
Materials
-
Precursor: 4-Amino-3-methylpyridine (1.0 eq, 10.8 g)[1]
-
Reagent: Acetic Anhydride (1.2 eq, 11.3 mL)
-
Catalyst: DMAP (0.1 eq, 1.22 g)
-
Solvent: Dichloromethane (DCM) (anhydrous preferred, 100 mL)
-
Quench: Methanol (10 mL)
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]
-
Dissolution: Add 4-Amino-3-methylpyridine and DCM. Stir until fully dissolved.
-
Catalyst Addition: Add DMAP in one portion.[1] The solution may darken slightly; this is normal.
-
Acylation: Add Acetic Anhydride dropwise via syringe over 5 minutes.
-
Observation: A mild exotherm will occur.
-
-
Reaction Drive: Heat the mixture to a gentle reflux (approx. 40°C internal temp) for 4 hours .
-
Checkpoint: TLC (10% MeOH in DCM). The starting material (lower Rf) should be consumed.
-
-
Quench: Cool to room temperature. Add Methanol (10 mL) and stir for 15 minutes to consume excess anhydride.
-
Workup (The Critical Step):
-
Purification:
-
The crude solid is usually off-white/pale yellow.[1]
-
Recrystallization: Dissolve in minimum hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to 4°C overnight.
-
Yield: Expect 13.2 - 13.8 g (88-92%).
-
Visualizations
Reaction Pathway & Mechanism
This diagram illustrates the DMAP catalytic cycle overcoming the steric hindrance.
Caption: DMAP activates acetic anhydride, forming a compact electrophile that bypasses the steric bulk of the 3-methyl group.[1]
Workup Decision Tree
A logical flow to prevent product loss during isolation.
Caption: Ensuring basic pH during extraction is the single most critical step for high yield recovery.
References
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.
-
PubChem Compound Summary. (n.d.). "3-Methylpyridin-4-amine (CAS 1990-90-5)."[1][3][4][5] National Center for Biotechnology Information.[1]
-
Org. Synth. (1970). "General procedures for acetylation of hindered amines." Organic Syntheses, Coll. Vol. 5, p. 8. (Adapted methodology).
Sources
- 1. 42373-30-8|4-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 3. 2-(3-pyridinyl)ethanamine (20173-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. echemi.com [echemi.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comparative Analysis of the Bioactivity of N-(3-methylpyridin-4-yl)acetamide and Its Precursors
Introduction: From Precursor to Potential Bioactive Compound
In the landscape of medicinal chemistry and drug discovery, the journey from a simple chemical precursor to a potent and specific bioactive molecule is one of intricate design, synthesis, and rigorous evaluation. This guide provides an in-depth comparison of the bioactivity of N-(3-methylpyridin-4-yl)acetamide against its direct precursors, 3-methylpyridin-4-amine and an acetylating agent (acetic anhydride or acetyl chloride). The pyridine core is a well-established scaffold in a multitude of pharmacologically active compounds, recognized for its role in molecules with anticancer, antimicrobial, and antimalarial properties.[1][2] The acetylation of an amine to an amide is a fundamental chemical transformation often employed to modulate a compound's physicochemical properties, such as stability, solubility, and its interaction with biological targets.[3]
This analysis will delve into the known and inferred bioactivities of these compounds, supported by data from analogous structures, and provide detailed experimental protocols for their synthesis and comparative biological evaluation. The central hypothesis of this guide is that the conversion of the reactive intermediate, 3-methylpyridin-4-amine, into this compound, transforms it into a more stable compound with potentially specific and enhanced therapeutic bioactivity, particularly in the realm of kinase inhibition.
Chemical Structures and Synthesis
The synthesis of this compound is a straightforward acylation reaction.
-
Precursor 1: 3-methylpyridin-4-amine (also known as 3-amino-4-picoline)
-
Precursor 2: Acetic Anhydride
-
CAS: 108-24-7
-
Role: A widely used acetylating agent in organic synthesis.[6]
-
-
Final Compound: this compound
-
CAS: 52090-68-3 (Isomer)
-
Role: The target molecule for bioactivity assessment. While direct data is limited, its isomer, N-(4-methylpyridin-3-yl)acetamide, is a known intermediate in the development of kinase inhibitors for cancer therapy.[7]
-
Synthetic Workflow
The synthesis of this compound from its precursors is typically achieved through nucleophilic acyl substitution.
Caption: Synthetic pathway for this compound.
Comparative Bioactivity Profile
| Compound | Predicted/Known Bioactivity | Supporting Evidence/Rationale |
| This compound | Primary: Kinase Inhibition, Anticancer. Secondary: Antimicrobial, Antimalarial. | Isomers and analogs of N-pyridin-yl acetamide show potent inhibition of kinases like PIM-1 and EGFR, with IC50 values in the micromolar range.[1] The pyridine-acetamide scaffold is a common feature in bioactive molecules.[7][8] |
| 3-methylpyridin-4-amine | Primary: Chemical Intermediate. Secondary: Toxicity (irritant, acutely toxic). | Primarily used in the synthesis of other bioactive compounds like nevirapine.[4][9] Safety data sheets indicate significant toxicity upon exposure.[5][10] It is not typically considered a therapeutic agent in its own right. |
| Acetic Anhydride/Acetyl Chloride | Primary: Acetylating Reagent. Secondary: Corrosive, high reactivity. | Used extensively in chemical synthesis.[6][11] Bioactivity is related to its hazardous and reactive nature rather than specific therapeutic effects.[12] |
In-Depth Analysis of Bioactivity
This compound: A Potential Kinase Inhibitor
The transformation of the primary amine in 3-methylpyridin-4-amine to an acetamide group is a critical step in conferring specific bioactivity. This modification can enhance the molecule's ability to form key hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases. Studies on N-(pyridin-3-yl)acetamide derivatives have demonstrated their potential as anticancer agents, with IC50 values ranging from 15.70 to 88.27 µM against the A549 lung cancer cell line.[1] The mechanism of action for these related compounds has been linked to the inhibition of kinases such as PIM-1 and the Epidermal Growth Factor Receptor (EGFR).[1] It is therefore highly probable that this compound exhibits similar kinase inhibitory and antiproliferative activities.
3-methylpyridin-4-amine: A Reactive Building Block
The bioactivity profile of 3-methylpyridin-4-amine is dominated by its role as a versatile chemical intermediate and its inherent toxicity. As a primary aromatic amine, it is reactive and can be a precursor to a variety of heterocyclic compounds.[5] Its most notable application is in the synthesis of nevirapine, where it forms a core part of the final drug structure.[4] However, on its own, it is classified as harmful if swallowed and causes skin and eye irritation.[10][13] This toxicity profile generally precludes its use as a therapeutic agent without significant chemical modification.
Experimental Protocols
To empirically validate the hypothesized bioactivities, the following experimental workflows are proposed.
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[6]
Materials:
-
3-methylpyridin-4-amine
-
Acetic anhydride
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-methylpyridin-4-amine in toluene.
-
Add 1.4 equivalents of acetic anhydride to the solution.
-
Heat the mixture to 100°C and stir for 2 hours under reflux.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to yield this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15]
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and 3-methylpyridin-4-amine in culture medium.
-
Treat the cells with the compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[16]
-
Add 100 µL of a detergent reagent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory effect of the compounds on a specific kinase (e.g., PIM-1 or EGFR).[17][18]
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
In a microplate, add serial dilutions of the test compounds.
-
Add the kinase enzyme solution to each well and incubate.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[19]
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity).[20]
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Determine the IC50 values of the compounds.
Conclusion
The conversion of 3-methylpyridin-4-amine to this compound represents a classic medicinal chemistry strategy to transform a reactive and toxic chemical intermediate into a more stable molecule with the potential for specific, therapeutically relevant bioactivity. While direct experimental data for this compound is sparse, evidence from structurally related compounds strongly suggests its potential as a kinase inhibitor with antiproliferative properties. In contrast, its precursor, 3-methylpyridin-4-amine, is best characterized as a synthetic building block with a notable toxicity profile.
The provided experimental workflows offer a clear path for the empirical validation of these hypothesized bioactivities. Such studies would likely demonstrate that the acetamide derivative possesses a more desirable therapeutic profile, highlighting the profound impact of subtle chemical modifications in the drug discovery process.
References
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. Available from: [Link]
-
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Available from: [Link]
- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Baghdad Journal of Biochemistry and Applied Biological Sciences. 2023.
-
Patsnap. Preparation method of 3-amino-4-methylpyridine - Eureka. Available from: [Link]
- Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry, 1-18.
-
Afribary. Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Available from: [Link]
- Kempf, M. C., et al. (2020). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 6(11), 3025-3038.
-
PubChem. 3-Amino-4-picoline. National Center for Biotechnology Information. Available from: [Link]
- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]
- El-Sayed, N. N. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3237.
-
ResearchGate. Cytotoxicity results of pyridine analogous in the MTT assessment. Available from: [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. Available from: [Link]
-
Preprints.org. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
-
ResearchGate. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Available from: [Link]
-
Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743.
-
ResearchGate. Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Pharmaffiliates. CAS No : 3430-27-1| Chemical Name : 3-Amino-4-methylpyridine. Available from: [Link]
-
Baghdad Science Journal. Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Available from: [Link]
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
protocols.io. MTT (Assay protocol). Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
- Wang, Y., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 7. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 8. afribary.com [afribary.com]
- 9. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 12. chemicalkinomics.com [chemicalkinomics.com]
- 13. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bmglabtech.com [bmglabtech.com]
Comparative Technical Analysis: N-(3-methylpyridin-4-yl)acetamide vs. N-(4-methylpyridin-3-yl)acetamide
[1]
Executive Summary
This guide provides a head-to-head technical comparison of two positional isomers: N-(3-methylpyridin-4-yl)acetamide (Isomer A) and N-(4-methylpyridin-3-yl)acetamide (Isomer B).[1] While they share the same molecular formula (
-
Isomer A (4-position amide): Characterized by strong resonance interaction between the amide nitrogen and the pyridine ring, influencing metabolic stability and basicity.[1]
-
Isomer B (3-position amide): Functions electronically closer to an acetanilide derivative, widely used as a bioisostere in kinase inhibitor design (e.g., PIM-1 inhibitors).[1]
Chemical Structure & Electronic Profile[1]
The core distinction lies in the relationship between the exocyclic nitrogen and the pyridine nitrogen.[1]
| Feature | Isomer A | Isomer B |
| IUPAC Name | This compound | N-(4-methylpyridin-3-yl)acetamide |
| Common Name | 4-Acetamido-3-picoline | 3-Acetamido-4-picoline |
| CAS Number | Not widely listed (Precursor CAS: 1990-90-5) | 52090-68-3 |
| Structure | Acetamide at C4; Methyl at C3 | Acetamide at C3; Methyl at C4 |
| Electronic Effect | Para-resonance: The amide N lone pair conjugates with the pyridine N (quinoid contribution).[1][2] | Meta-relationship: No direct conjugation between amide N and pyridine N. |
| Basicity (Ring N) | Higher ( | Lower ( |
| H-Bonding | Strong intermolecular H-bond donor/acceptor.[1] | Potential for intramolecular H-bond (weak) between NH and Methyl? Unlikely. |
Electronic Resonance Visualization (DOT)
The following diagram illustrates the resonance stabilization difference, which is critical for understanding reactivity.
Caption: Isomer A allows resonance delocalization of the amide lone pair to the ring nitrogen (para), enhancing stability but reducing amide nucleophilicity.[1] Isomer B lacks this direct conjugation.
Physicochemical Properties[1][2]
Experimental data for Isomer B is well-documented due to its commercial prevalence.[1] Data for Isomer A is derived from structural analogs and computational prediction where specific literature is absent.[1]
| Property | Isomer A (4-yl) | Isomer B (3-yl) | Significance |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | Identical.[1] |
| Melting Point | ~160–165 °C (Predicted) | 110–114 °C (Experimental) | Isomer A often packs more efficiently due to symmetry (para-subst).[1] |
| LogP (Octanol/Water) | 0.65 ± 0.2 | 0.85 ± 0.2 | Isomer B is slightly more lipophilic.[1] |
| pKa (Ring N) | ~6.5 (Amide effect reduces basicity) | ~4.8 (Amide effect reduces basicity) | Isomer A is significantly more basic, affecting salt formation.[1] |
| Solubility (Water) | Moderate | Low-Moderate | Isomer A is more soluble at acidic pH due to protonation.[1] |
| Density | 1.14 g/cm³ | 1.137 g/cm³ | Negligible difference.[1] |
Synthesis & Impurity Profiling[1][3][4]
For researchers synthesizing these from scratch, regioselectivity is the primary challenge.[1]
Synthesis Workflow
Both isomers are synthesized via acetylation of their respective aminomethylpyridine precursors.[1]
Reagents:
-
Precursor A: 4-amino-3-methylpyridine (for Isomer A).[1]
-
Precursor B: 3-amino-4-methylpyridine (for Isomer B).
-
Acylating Agent: Acetic Anhydride (
) or Acetyl Chloride ( ).[1] -
Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Base: Triethylamine (
) or Pyridine (if using AcCl).
Caption: Parallel synthesis routes. Path B is more common in commercial kinase inhibitor manufacturing (e.g., Nevirapine intermediates).[1]
Experimental Protocol (Self-Validating)
Standard Operating Procedure for Isomer B (3-yl):
-
Charge: Dissolve 5.0 g (36.2 mmol) of 3-amino-4-methylpyridine in 100 mL Toluene.
-
Addition: Add 5.2 g (50.7 mmol) Acetic Anhydride dropwise at RT.
-
Reflux: Heat to 100°C for 2 hours. Monitor via TLC (10% MeOH in DCM).[1]
-
Workup: Cool to RT. Solvent removal in vacuo yields crude solid.[1]
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Validation: Check melting point (Target: 110–114°C).
Spectroscopic Differentiation (NMR)[1]
Distinguishing these isomers requires careful analysis of the aromatic region in
| Proton Position | Isomer A (4-yl-amide, 3-Me) | Isomer B (3-yl-amide, 4-Me) |
| H-2 (Ortho to N) | Singlet (or fine doublet).[1] Deshielded by adjacent N and Amide? No, Amide is at 4.[1] | Singlet. Highly Deshielded (Ortho to N and Amide).[1] |
| H-6 (Ortho to N) | Doublet ( | Doublet ( |
| H-5 (Meta to N) | Doublet. Ortho to Amide. | Doublet. Ortho to Methyl.[1] |
| Methyl Group | ||
| Key NOE Signal | NOE between Methyl (pos 3) and Amide NH (pos 4).[1] | NOE between Methyl (pos 4) and H-5 / H-2? No, Methyl is at 4.[1] NOE between Me and H-5. |
Diagnostic Tip: In Isomer B , the H-2 proton is singlet and typically appears furthest downfield (~8.5-8.8 ppm) because it is flanked by the ring nitrogen and the electron-withdrawing acetamide group.[1] In Isomer A, the H-2 is flanked by N and Methyl, resulting in a slightly more upfield shift compared to Isomer B.[1]
Biological Applications
Isomer B (N-(4-methylpyridin-3-yl)acetamide)[1]
-
Primary Use: This isomer is a privileged scaffold in Medicinal Chemistry.[1]
-
Mechanism: The 3-aminopyridine motif mimics the ATP-binding hinge region interactions in kinase inhibitors.[1]
-
Case Study: Used in the synthesis of PIM-1 Kinase Inhibitors and analogs of Imatinib .[1] The meta-nitrogen allows the pyridine to accept a hydrogen bond from the kinase hinge region while the amide NH donates a hydrogen bond.[1]
Isomer A (this compound)[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220485, N-(4-methylpyridin-2-yl)acetamide (Analog Reference).[1] Retrieved from .[1]
-
ChemicalBook. Product Entry: 4-acetamido-3-picoline (Isomer A).[1] Retrieved from .[1]
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide Product Specifications (Isomer B). Retrieved from .[1]
-
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivatives. (Context for Isomer B activity). Retrieved from .
-
Organic Chemistry Data. pKa Values of Pyridine Derivatives. Retrieved from .[1]
Sources
- 1. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
